JTV-519 hemifumarate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H32N2O2S.C4H4O4/c2*1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2*2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIJOCDPCXVEY-WXXKFALUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H68N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Compound K201 (JTV-519): A Deep Dive into its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound K201 (also known as JTV-519) and its significant effects on sarcoplasmic reticulum (SR) Ca2+ leak. K201, a 1,4-benzothiazepine derivative, has garnered considerable attention for its potential as a therapeutic agent in cardiovascular conditions characterized by aberrant Ca2+ handling, such as heart failure and cardiac arrhythmias.[1][2] This document synthesizes key findings on its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Stabilizing the Ryanodine Receptor
The primary mechanism by which K201 mitigates SR Ca2+ leak is through its direct interaction with the cardiac ryanodine receptor (RyR2), the main channel responsible for Ca2+ release from the SR.[1] K201 is believed to stabilize the closed state of the RyR2 channel, thereby reducing the probability of spontaneous Ca2+ release during diastole, a phenomenon often referred to as "Ca2+ leak".[1][2] This stabilization helps to prevent the spontaneous Ca2+ sparks and waves that can trigger delayed afterdepolarizations and subsequent arrhythmias.[1]
The role of the accessory protein FKBP12.6 (calstabin2) in K201's action has been a subject of debate. While some early studies suggested that K201 enhances the binding of FKBP12.6 to RyR2, thereby stabilizing the channel, subsequent research has indicated that K201 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[2][3][4] This suggests a direct effect of K201 on the RyR2 channel itself.[2] One study has identified a specific binding site for K201 on the RyR2 protein, within the amino acid region 2114-2149.[5]
In addition to its primary effect on RyR2, some studies have reported that K201 can also inhibit the SR Ca2+/ATPase (SERCA) at higher concentrations, which would reduce SR Ca2+ uptake.[6][7][8] This dual action on both Ca2+ release and uptake highlights the compound's complex pharmacological profile.
Quantitative Effects of K201 on SR Ca2+ Leak and Related Parameters
The following tables summarize the quantitative data from various studies on the effects of K201 on key parameters of SR Ca2+ handling.
Table 1: Effect of K201 on Spontaneous Ca2+ Release Events (Sparks and Waves)
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |
| Ca2+ Spark Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Spark Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Wave Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Wave Velocity | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Waves | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Completely Abolished | [6][7] |
| Spontaneous Ca2+ Release Frequency | Rat Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [7] |
| Spontaneous Ca2+ Release | Rat Ventricular Myocytes | Concentration-dependent | Abolished | [2][3] |
| Ca2+ Spark Frequency | Failing Cardiomyocytes | Not specified | Markedly Decreased | [5] |
| Spark Frequency | Rat Skeletal Muscle Fibers | Not specified | Decreased from 0.039 to 0.023 s⁻¹ sarcomere⁻¹ | [11] |
Table 2: Effect of K201 on SR Ca2+ Content and Other Parameters
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| SR Ca2+ Load | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |
| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | No significant change | [6][7] |
| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Reduced to ~73% | [6][7] |
| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decreased to 83±7% | [6][7] |
| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decreased to 60±7% | [6][7] |
| [3H]ryanodine binding EC50 for Ca2+ | RyR2 | 50 µM | Increased from 180±16 nM to 260±2 nM | [12] |
| SERCA Inhibition (IC50) | Rat Skeletal Muscle | 119 ± 21 µM | Inhibition | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing SR Ca2+ leak.
Caption: Mechanism of K201 action on SR Ca2+ handling.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Interaction Between JTV-519 Hemifumarate and Calstabin-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interaction between JTV-519 hemifumarate (also known as K201) and calstabin-2 (FKBP12.6), focusing on its therapeutic implications for cardiac dysfunction. JTV-519 is a 1,4-benzothiazepine derivative that has demonstrated significant potential in treating conditions such as heart failure and cardiac arrhythmias.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. This stabilization is achieved by enhancing the binding affinity of calstabin-2 to the RyR2 macromolecular complex, particularly under pathological conditions characterized by hyperphosphorylation of the receptor.[3] This document details the underlying signaling pathways, presents quantitative data on binding affinities, and provides detailed experimental protocols for key assays used to investigate this interaction.
Introduction: The Ryanodine Receptor 2 and Calstabin-2 in Cardiac Function
The ryanodine receptor 2 (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a pivotal role in excitation-contraction coupling by releasing calcium ions from the SR into the cytosol, which triggers muscle contraction.[4][5] The proper functioning of RyR2 is tightly regulated by a host of associated proteins. Among these, calstabin-2 (also known as FK506-binding protein 12.6) is a crucial stabilizing subunit.[5][6] Calstabin-2 binds to each of the four RyR2 monomers, maintaining the channel in a closed state during diastole and preventing aberrant calcium leakage from the SR.[3][5]
In pathological states such as heart failure, chronic stress leads to the hyperphosphorylation of RyR2 by protein kinase A (PKA).[3][7] This hyperphosphorylation decreases the binding affinity of calstabin-2 for RyR2, causing its dissociation from the channel complex.[3][7] The resulting "leaky" RyR2 channels lead to a diastolic calcium leak, which can deplete SR calcium stores, impair cardiac contractility, and trigger fatal cardiac arrhythmias.[3][5]
This compound: A Novel RyR2 Stabilizer
JTV-519 is a promising therapeutic agent that directly addresses the pathological depletion of calstabin-2 from the RyR2 complex.[2][3] It acts by increasing the binding affinity of calstabin-2 to PKA-phosphorylated RyR2, effectively restoring the integrity of the channel complex and stabilizing its closed state.[3] This action of JTV-519 reduces the diastolic calcium leak, thereby improving cardiac function and preventing arrhythmias.[3][8] While some studies suggest JTV-519 can also directly interact with the RyR2 channel, its beneficial effects in heart failure models are largely attributed to its calstabin-2-dependent mechanism.[1][3]
Signaling Pathway of JTV-519 and Calstabin-2 Interaction
The signaling cascade leading to RyR2 dysfunction and the therapeutic intervention by JTV-519 is a critical aspect of its pharmacology.
Quantitative Data on JTV-519 and Calstabin-2 Interaction
The efficacy of JTV-519 in promoting the binding of calstabin-2 to RyR2 has been quantified in several studies. The dissociation constant (Kd) is a key measure of binding affinity, with a lower Kd indicating a higher affinity.
| Condition | RyR Isoform | Dissociation Constant (Kd) | Reference |
| Non-phosphorylated | RyR1 | 93.8 ± 4.0 nM | [3] |
| PKA-phosphorylated | RyR1 | 1,068.5 ± 77.5 nM | [3] |
| PKA-phosphorylated + JTV-519 | RyR1 | 110.3 ± 1.8 nM | [3] |
| Non-phosphorylated (WT) | RyR2 | 148 ± 59.0 nM | [9] |
| PKA-phosphorylated (WT) | RyR2 | 1972 ± 39.9 nM | [9] |
| PKA-phosphorylated (WT) + JTV-519 | RyR2 | 158 ± 56.4 nM | [9] |
| Constitutively PKA-phosphorylated mutant (S2809D) | RyR2 | 2123 ± 104 nM | [9] |
| Constitutively PKA-phosphorylated mutant (S2809D) + JTV-519 | RyR2 | 428 ± 39 nM | [9] |
Experimental Protocols
Investigating the interaction between JTV-519, calstabin-2, and RyR2 involves a range of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) to Assess RyR2-Calstabin-2 Binding
This protocol is designed to determine the amount of calstabin-2 bound to the RyR2 complex in tissue or cell lysates.
Detailed Steps:
-
Lysate Preparation:
-
Homogenize cardiac tissue or cultured cardiomyocytes in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-RyR2 antibody (typically 1-5 µg per 1 mg of total protein) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE on a 4-15% gradient gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against calstabin-2 and RyR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is used to quantify the amount of calstabin-2 relative to the amount of immunoprecipitated RyR2.
-
Single-Channel Recordings of RyR2 in Planar Lipid Bilayers
This technique allows for the direct measurement of the open probability (Po) of individual RyR2 channels.
Detailed Steps:
-
Planar Lipid Bilayer Formation:
-
A lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) is formed across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans).
-
The cis chamber represents the cytosolic side, and the trans chamber represents the sarcoplasmic reticulum lumenal side.
-
-
RyR2 Incorporation:
-
Sarcoplasmic reticulum vesicles containing RyR2 are added to the cis chamber. Fusion of the vesicles with the lipid bilayer incorporates the RyR2 channels.
-
-
Recording Conditions:
-
The cis solution typically contains a physiological cytosolic buffer (e.g., 250 mM HEPES, 125 mM Tris, pH 7.4) with defined concentrations of Ca²⁺ (e.g., 150 nM for diastolic conditions) and ATP.
-
The trans solution contains a lumenal buffer (e.g., 250 mM HEPES, 50 mM Ca(OH)₂, pH 7.4).
-
A voltage clamp is applied across the bilayer (e.g., +40 mV).
-
-
Data Acquisition and Analysis:
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Single-channel currents are recorded using a patch-clamp amplifier.
-
The open probability (Po), mean open time, and mean closed time are analyzed using specialized software. The effect of JTV-519 is assessed by adding it to the cis chamber and observing the changes in channel gating.
-
Intracellular Calcium Imaging in Cardiomyocytes
This method is used to visualize and quantify intracellular calcium dynamics, including diastolic calcium leak.
Detailed Steps:
-
Cardiomyocyte Isolation:
-
Cardiomyocytes are enzymatically isolated from animal hearts (e.g., mouse, rat, rabbit).
-
-
Fluorescent Dye Loading:
-
Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).
-
Cells are typically incubated with 5-10 µM Fluo-4 AM for 20-30 minutes at room temperature.
-
-
Imaging:
-
The dye-loaded cells are placed on the stage of a confocal microscope equipped for live-cell imaging.
-
Fluo-4 is excited at 488 nm, and the emission is collected at >510 nm.
-
Line-scan imaging is often used to achieve high temporal resolution of calcium sparks and waves.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the intracellular calcium concentration.
-
The frequency, amplitude, and duration of calcium sparks are quantified to assess diastolic calcium leak.
-
The effect of JTV-519 is determined by perfusing the cells with the compound and measuring the change in calcium spark parameters.
-
Conclusion
This compound represents a targeted therapeutic strategy for cardiac diseases characterized by RyR2 dysfunction. Its ability to enhance the binding of calstabin-2 to the PKA-hyperphosphorylated RyR2 channel complex effectively "fixes" the pathological calcium leak at its source. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions governing RyR2 function and to evaluate the efficacy of novel RyR2-stabilizing compounds. A thorough understanding of these mechanisms and methodologies is paramount for the continued development of innovative therapies for heart failure and cardiac arrhythmias.
References
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
JTV-519 (K201) Hemifumarate: A Technical Guide for Cardiac Arrhythmia Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention in cardiovascular research for its potent antiarrhythmic and cardioprotective properties.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is distinct, focusing on the stabilization of the cardiac ryanodine receptor (RyR2).[1] This technical guide provides an in-depth overview of JTV-519, consolidating key quantitative data, detailing experimental protocols, and visualizing its core mechanisms to support its application in cardiac arrhythmia research.
Core Mechanism of Action: RyR2 Stabilization
The fundamental cause of many cardiac arrhythmias is dysfunctional intracellular calcium (Ca²⁺) handling by cardiomyocytes.[4] A key contributor is the diastolic leakage of Ca²⁺ from the sarcoplasmic reticulum (SR) through "leaky" RyR2 channels.[4][5] This leakage can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias.[6]
JTV-519 exerts its primary therapeutic effect by directly targeting and stabilizing the RyR2 channel.[1] It binds to the RyR2 complex, locking it in its closed state during diastole.[1] This action effectively plugs the diastolic Ca²⁺ leak, preventing the spontaneous Ca²⁺ sparks and waves that can initiate arrhythmogenic events.[1]
The role of the accessory protein calstabin2 (also known as FKBP12.6) in the action of JTV-519 has been a subject of investigation. Some studies suggest that in pathological states like heart failure, RyR2 becomes PKA-hyperphosphorylated, leading to the dissociation of calstabin2, which destabilizes the channel.[7] In this context, JTV-519 is believed to enhance the binding affinity of calstabin2 back to the RyR2 complex, thereby restoring its stability.[8][9][10] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release and inhibit RyR2 activity even in the absence of calstabin2, suggesting a direct effect on the channel.[2][11][12]
Quantitative Data Presentation
The efficacy of JTV-519 has been quantified across various experimental models. The following tables summarize these findings.
Table 1: In Vitro Effects on Cardiomyocytes and SR Vesicles
| Parameter | Model System | Condition | Treatment | Result | Citation |
| SR Ca²⁺ Leakage | HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM JTV-519 | 35% reduction in Ca²⁺ leak | [13][14] |
| SR Ca²⁺ Leakage | HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM JTV-519 | 52% reduction in Ca²⁺ leak | [13][14] |
| RyR2 Gene Expression | HL-1 Cardiomyocytes | Control (12% O₂) | 1 µM JTV-519 | 89% increase in RyR2 gene expression | [13][14] |
| Ca²⁺ Spark Frequency | Murine Cardiomyocytes | Ouabain-induced | 1 µM JTV-519 | Significant decrease in Ca²⁺ spark frequency | [4][5] |
| [³H]ryanodine binding | Rat RyR2 | N/A | 50 µM K201 | Increased EC₅₀ for Ca²⁺ activation from 180 nM to 260 nM | [2] |
| I(K.ACh) Inhibition | Guinea-pig atrial cells | Carbachol-induced | JTV-519 | IC₅₀ of 0.12 µM | [15] |
| I(K.ACh) Inhibition | Guinea-pig atrial cells | Adenosine-induced | JTV-519 | IC₅₀ of 2.29 µM | [15] |
Table 2: Electrophysiological and Anti-Arrhythmic Effects in Animal Models
| Parameter | Model System | Condition | Treatment | Result | Citation |
| Sustained AF Episodes | Canine Sterile Pericarditis | Atrial Pacing | 0.03 mg/kg/min JTV-519 | Reduced from 4.2 ± 2.9 to 0 ± 0 episodes (P < 0.01) | [16] |
| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 200ms | 0.03 mg/kg/min JTV-519 | Prolonged from 123 ± 18 to 143 ± 14 ms (P < 0.01) | [16] |
| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 300ms | 0.03 mg/kg/min JTV-519 | Prolonged from 127 ± 18 to 151 ± 12 ms (P < 0.01) | [16] |
| Atrial Effective Refractory Period (AERP) | Canine Sterile Pericarditis | Pacing at 400ms | 0.03 mg/kg/min JTV-519 | Prolonged from 132 ± 13 to 159 ± 9 ms (P < 0.01) | [16] |
| Cardiac Function | Mice with Myocardial Infarction | Post-MI | JTV-519 | Increased Ejection Fraction to 45.8% (vs. 31.1% in placebo) | [8] |
| Exercise-induced Arrhythmias | Calstabin-2+/- Mice | Exercise | 0.5 mg/kg/hr JTV-519 | Significantly fewer arrhythmias | [9] |
| Stretch-induced VF | Rabbit Hearts | Mechanical Stretch | 1 µmol/L JTV-519 | Abolished stretch-induced acceleration of Ventricular Fibrillation | [17] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details key methodologies used in the study of JTV-519.
Cardiomyocyte Isolation and Calcium Imaging
This protocol is adapted from studies investigating Ca²⁺ leak in isolated murine cardiomyocytes.[4]
-
Cell Isolation: Adult FVB/N mice are heparinized and anesthetized. Hearts are rapidly excised and subjected to Langendorff perfusion with a Ca²⁺-free solution, followed by enzymatic digestion (e.g., with collagenase and protease) to isolate ventricular cardiomyocytes.
-
Solutions: Cells are superfused with Tyrode's solution containing (in mmol/L): 136 NaCl, 5 KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[4]
-
Calcium Imaging:
-
Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-4F AM).
-
Cells are electrically field-stimulated at a defined frequency (e.g., 1 Hz).
-
A confocal microscope is used in line-scan mode to record intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks and waves) during steady-state pacing and in periods of prolonged diastole.
-
-
Drug Application: JTV-519 (e.g., 1 µmol·L⁻¹) is added to the superfusion solution to assess its effects on Ca²⁺ handling. Ouabain (e.g., 100 µmol·L⁻¹) can be used to induce SR Ca²⁺ overload and leak.[4]
Canine Model of Atrial Fibrillation
This protocol is based on a canine sterile pericarditis model used to evaluate the anti-AF effects of JTV-519.[16]
-
Model Induction: Sterile pericarditis is induced in dogs to create a substrate for atrial fibrillation (AF). This inflammatory model promotes the electrical remodeling that facilitates AF.
-
Electrophysiological Study:
-
Under anesthesia, multipolar electrode catheters are positioned in the atria.
-
Baseline parameters are measured, including atrial effective refractory period (AERP) and intra-atrial conduction time.
-
AF/atrial flutter is induced using rapid atrial pacing. The number and duration of sustained (>30 sec) episodes are recorded.
-
-
Drug Infusion: A continuous intravenous infusion of JTV-519 is administered at a specified dose (e.g., 0.03 mg/kg/min).[16]
-
Post-Drug Evaluation: After a stabilization period, the electrophysiological study is repeated. The inducibility of AF/flutter and changes in AERP and conduction time are compared to baseline values to determine the drug's efficacy.
[³H]Ryanodine Binding Assay
This biochemical assay directly measures the interaction of compounds with the RyR2 channel.[2][11]
-
Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue (e.g., rat ventricle) or from HEK-293 cells engineered to express RyR2.
-
Binding Reaction:
-
A reaction mixture is prepared containing SR microsomes, [³H]ryanodine (a radioligand that binds to the open state of the RyR2 channel), and varying concentrations of free Ca²⁺.
-
The assay is performed in the presence and absence of JTV-519 (K201).
-
-
Quantification: After incubation, the mixture is filtered through glass fiber filters to separate bound from free [³H]ryanodine. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to determine how JTV-519 affects the Ca²⁺-dependent activation of ryanodine binding, providing insight into its effect on the channel's open probability. An increase in the EC₅₀ for Ca²⁺ activation indicates that JTV-519 stabilizes the closed state of the channel.[2]
Conclusion and Future Directions
JTV-519 hemifumarate is a potent RyR2 stabilizing agent with demonstrated efficacy in reducing the arrhythmogenic substrate of diastolic SR Ca²⁺ leak. Its ability to suppress atrial and ventricular arrhythmias in various preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][16]
Future research should focus on:
-
Developing derivatives with higher specificity for RyR2 to minimize potential off-target effects on other ion channels.[18]
-
Clarifying the precise binding site of JTV-519 on the RyR2 macromolecular complex.
-
Conducting further clinical trials to establish its safety and efficacy in patient populations with conditions like atrial fibrillation and heart failure.[19]
This guide provides a foundational resource for scientists aiming to leverage JTV-519 in their research to better understand and combat cardiac arrhythmias.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ryanodine receptor channel as a molecular motif in atrial fibrillation: pathophysiological and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback [pubmed.ncbi.nlm.nih.gov]
- 18. Calmodulin kinase II, sarcoplasmic reticulum Ca2+ leak, and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
JTV-519 in Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening arrhythmias triggered by physical or emotional stress. The underlying pathology is frequently linked to mutations in the ryanodine receptor 2 (RyR2), leading to aberrant calcium release from the sarcoplasmic reticulum (SR). JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, has emerged as a promising investigational compound for the management of CPVT. This technical guide provides an in-depth overview of the preclinical research on JTV-519 for CPVT, focusing on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction
Catecholaminergic polymorphic ventricular tachycardia is a genetic disorder that predisposes individuals to sudden cardiac death due to ventricular arrhythmias elicited by adrenergic stimulation.[1][2] The majority of CPVT cases are attributed to mutations in the RYR2 gene, which encodes the cardiac ryanodine receptor, the primary calcium release channel on the sarcoplasmic reticulum. These mutations result in a "leaky" RyR2 channel, causing diastolic calcium leakage from the SR, which can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias.[3]
JTV-519 is a multi-channel blocker with a primary mechanism of action centered on the stabilization of the RyR2 channel.[4][5] It has been investigated for its potential to mitigate the pathological calcium leak in CPVT. This document synthesizes the available preclinical data on JTV-519, offering a technical resource for the scientific community.
Mechanism of Action of JTV-519 in CPVT
The therapeutic effect of JTV-519 in CPVT is primarily attributed to its ability to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak.[5] This stabilization is thought to occur through two main, and potentially interconnected, mechanisms:
-
Direct Interaction with RyR2: JTV-519 is believed to directly bind to the RyR2 channel, inducing a conformational change that favors the closed state. This reduces the open probability of the channel during diastole, preventing the spontaneous release of calcium.[5]
-
Enhancement of Calstabin2 (FKBP12.6) Binding: Calstabin2 is an accessory protein that binds to and stabilizes RyR2. In CPVT, and under conditions of adrenergic stress, calstabin2 can dissociate from RyR2, contributing to channel leakiness. JTV-519 has been shown to increase the affinity of calstabin2 for RyR2, promoting their association and stabilizing the channel complex.[1][2] However, there is some controversy in the literature, with some studies suggesting that JTV-519 can suppress spontaneous calcium release from RyR2 independently of its effect on calstabin2 binding.[6]
The net effect of JTV-519's action is a reduction in spontaneous diastolic calcium release events, such as calcium sparks and waves, which are the cellular substrate for DADs and triggered arrhythmias in CPVT.[3][4]
Signaling Pathway
Quantitative Data from Preclinical Studies
The efficacy of JTV-519 in mitigating the cellular and in vivo phenotypes of CPVT has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: Effect of JTV-519 on Cellular Calcium Homeostasis
| Parameter | Experimental Model | JTV-519 Concentration | Observed Effect | Reference |
| Ca²⁺ Spark Frequency | Murine cardiomyocytes with ouabain-induced Ca²⁺ overload | 1 µM | Significantly reduced | [4] |
| hiPSC-CMs with RyR2-F2483I mutation | Not specified | Suppressed by ~65% | [7] | |
| SR Ca²⁺ Leak | HL-1 cardiomyocytes under hypoxic conditions | 1 µM | Reduced by 35% | [8] |
| hiPSC-CMs with CPVT mutations | Not specified | Significantly suppressed | [7] | |
| Diastolic Ca²⁺ Oscillations | Calstabin-2+/- cardiomyocytes | 1 µM | Significantly decreased | [9] |
| Delayed Afterdepolarizations (DADs) | CPVT mouse model | Not specified | Decreased | [2] |
Table 2: Effect of JTV-519 on Arrhythmia Induction in Animal Models
| Animal Model | Arrhythmia Induction | JTV-519 Dose | Outcome | Reference |
| Calstabin-2+/- Mice | Programmed electrical stimulation | 0.5 mg/kg/hr (7-day infusion) | Significantly fewer exercise-induced arrhythmias | [9] |
| CPVT Mouse Model | Epinephrine + Caffeine | 0.5 mg/kg (i.p.) | Abolished sustained ventricular tachycardia in 7 of 9 mice | [10] |
Detailed Experimental Protocols
This section provides synthesized protocols for key experiments used to evaluate the efficacy of JTV-519 in the context of CPVT.
Cardiomyocyte Isolation and Culture
-
Source: Adult mouse ventricles or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Isolation (for murine models): Hearts are cannulated and perfused with a collagenase-based enzymatic solution to dissociate individual cardiomyocytes.
-
Culture (for hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols, often involving the modulation of Wnt signaling.
-
Plating: Isolated or differentiated cardiomyocytes are plated on laminin or fibronectin-coated coverslips for subsequent experiments.
Calcium Imaging
-
Objective: To measure intracellular calcium dynamics, including calcium transients, sparks, and waves.
-
Protocol:
-
Load cardiomyocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) for approximately 20 minutes at room temperature.
-
Mount the coverslip in a perfusion chamber on an inverted confocal microscope.
-
Perfuse with Tyrode's solution containing physiological concentrations of ions.
-
To induce a CPVT-like phenotype, cells can be stimulated with isoproterenol or ouabain.
-
Acquire line-scan images to measure the frequency and characteristics of calcium sparks.
-
For JTV-519 treatment, pre-incubate cells with the desired concentration of the compound (e.g., 1 µM) for a specified duration before imaging.
-
-
Analysis: Analyze line-scan images using specialized software to quantify spark frequency, amplitude, duration, and width.
Experimental Workflow: Calcium Spark Measurement
Immunoprecipitation of RyR2
-
Objective: To assess the association of calstabin2 with RyR2 in the presence and absence of JTV-519.
-
Protocol:
-
Lyse cardiomyocyte pellets in a suitable buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-RyR2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the RyR2-antibody complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against RyR2 and calstabin2 to detect their presence in the immunoprecipitated complex.
-
For JTV-519 experiments, treat cells with the compound prior to lysis.
-
In Vivo Electrophysiology in Animal Models
-
Objective: To evaluate the anti-arrhythmic effects of JTV-519 in a living organism.
-
Protocol:
-
Use a relevant animal model, such as a CPVT knock-in mouse or a calstabin-2 heterozygous mouse.
-
Administer JTV-519 via a clinically relevant route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump).
-
Implant ECG leads to monitor cardiac electrical activity.
-
Induce arrhythmias using a combination of catecholamine infusion (e.g., isoproterenol or epinephrine) and/or programmed electrical stimulation.
-
Record and analyze the ECG for the incidence and duration of ventricular tachycardia.
-
Compare the arrhythmia burden in JTV-519-treated animals to a vehicle-treated control group.
-
Off-Target Effects and Future Directions
While JTV-519 has shown promise in preclinical models of CPVT, it is known to have off-target effects, including the blockade of other cardiac ion channels such as INa, IKr, and ICa.[2] These non-specific actions could be pro-arrhythmic in some contexts and complicate its clinical development.[1][2][3]
To address these limitations, more specific RyR2 stabilizers, known as Rycals, are being developed. S107, a derivative of JTV-519, has demonstrated greater specificity for RyR2 and has shown efficacy in a mouse model of CPVT.[1][2]
Future research should focus on:
-
Conducting rigorous dose-response studies of JTV-519 and its derivatives in various CPVT mutation models.
-
Elucidating the precise binding site of JTV-519 on the RyR2-calstabin2 complex.
-
Evaluating the long-term safety and efficacy of RyR2 stabilizers in larger animal models.
-
Transitioning promising candidates into well-designed clinical trials for CPVT patients.
Conclusion
JTV-519 represents a mechanistically targeted therapeutic approach for catecholaminergic polymorphic ventricular tachycardia. By stabilizing the RyR2 channel and reducing aberrant diastolic calcium leak, it addresses the fundamental molecular defect in this disease. The quantitative preclinical data strongly support its anti-arrhythmic potential. However, the development of more specific derivatives with improved safety profiles is a critical next step. This technical guide provides a comprehensive resource to aid researchers and drug developers in the continued investigation of RyR2 stabilizers for the treatment of CPVT and other calcium-mediated cardiac disorders.
References
- 1. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 2. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 - Wikipedia [en.wikipedia.org]
- 6. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signaling consequences of RyR2 mutations associated with CPVT1 introduced via CRISPR/Cas9 gene editing in human-induced pluripotent stem cell–derived cardiomyocytes: Comparison of RyR2-R420Q, F2483I, and Q4201R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
JTV-519 Hemifumarate in Cardiomyocyte Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and therapy. Primarily recognized for its role as a ryanodine receptor 2 (RyR2) stabilizer, JTV-519 mitigates diastolic Ca2+ leakage from the sarcoplasmic reticulum, a key factor in cardiac arrhythmias and heart failure.[1][2] Beyond its primary target, JTV-519 exhibits multi-channel blocking properties, influencing a range of cardiac ion channels essential for normal cardiomyocyte excitability. These include the fast sodium current (INa), L-type calcium current (ICa), and various potassium currents such as the rapid delayed rectifier (IKr) and the inward rectifier (IK1).[1][3][4]
This document provides detailed application notes and patch-clamp protocols for investigating the electrophysiological effects of JTV-519 hemifumarate on isolated cardiomyocytes.
Data Presentation: Quantitative Effects of JTV-519 on Cardiac Ion Channels
The following table summarizes the known quantitative effects of JTV-519 on key cardiac ion channels, as determined by whole-cell patch-clamp experiments.
| Ion Channel | Species | JTV-519 Concentration | Effect | IC50 Value | Reference |
| INa (Fast Sodium Current) | Guinea Pig | 1 µM | Inhibition | ~1.2 µM (at -60 mV holding potential) | [3] |
| ~2 µM (at -90 mV holding potential) | [3] | ||||
| ICa,L (L-type Calcium Current) | Rat | 1.0 µM | 22.0 ± 3.3% inhibition | Not explicitly stated | [5] |
| 3.0 µM | 59.6 ± 1.4% inhibition | Not explicitly stated | [5] | ||
| IKr (Rapid Delayed Rectifier K+ Current) | Guinea Pig | 1-5 µM | Inhibition | 1.2 µM | [6] |
| IKs (Slow Delayed Rectifier K+ Current) | Guinea Pig | 1 and 5 µM | No significant change | Not applicable | [6] |
| IK1 (Inward Rectifier K+ Current) | Guinea Pig | Not specified | Inhibition | Not specified | [3] |
Experimental Protocols
Cardiomyocyte Isolation
A successful patch-clamp experiment begins with the isolation of healthy, viable cardiomyocytes. The following is a generalized enzymatic digestion protocol that can be adapted for various species (e.g., rat, mouse, guinea pig).
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL). The optimal concentrations may vary depending on the enzyme lot and animal species.
-
Stop Solution: Perfusion buffer containing 10% bovine serum albumin (BSA) and 50 µM CaCl2.
-
Storage Solution: Tyrode's solution with 1.8 mM CaCl2.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5-10 minutes to clear the blood.
-
Switch the perfusion to the Enzyme Solution and digest for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the ventricles, mince the tissue in the Stop Solution, and gently triturate with a Pasteur pipette to release individual cells.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cells in the Storage Solution.
-
Cells should be allowed to recover for at least 30 minutes before initiating patch-clamp experiments.
Whole-Cell Patch Clamp Recordings
The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane.
General Setup:
-
Microscope: Inverted microscope with appropriate optics.
-
Micromanipulator: To precisely position the patch pipette.
-
Amplifier and Digitizer: e.g., Axopatch or HEKA EPC series.
-
Software: pCLAMP, PatchMaster, or similar for data acquisition and analysis.
-
Perfusion System: To exchange external solutions.
Protocol for Measuring Fast Sodium Current (INa)
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICa); pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording.
-
Hold the membrane potential at -120 mV to ensure full availability of sodium channels.
-
Apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 50 ms.
-
A short (500 ms) pre-pulse to -140 mV can be used to maximize channel availability before the test pulse.
-
To investigate the voltage-dependence of inactivation, use a two-pulse protocol: a 500 ms pre-pulse to various potentials followed by a test pulse to -20 mV.
-
JTV-519's effect on INa is state-dependent; therefore, applying the drug at different holding potentials (e.g., -90 mV vs. -60 mV) can reveal its preference for the resting or inactivated state of the channel.[3]
Protocol for Measuring L-type Calcium Current (ICa,L)
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.03 mM) should be included to block INa.
-
Internal Solution (in mM): 120 Cs-Aspartate, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording.
-
Hold the membrane potential at -40 mV to inactivate remaining sodium channels.
-
Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.
-
The current-voltage relationship for ICa,L typically peaks around +10 to +20 mV.
Protocol for Measuring Rapid Delayed Rectifier Potassium Current (IKr)
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Nifedipine (0.001 mM) and TTX (0.03 mM) should be included to block ICa and INa. To isolate IKr, a specific IKs blocker like Chromanol 293B can be used if necessary, or the protocol can be designed to minimize IKs contribution.
-
Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording.
-
Hold the membrane potential at -50 mV.
-
Apply depolarizing voltage steps to various potentials (e.g., -40 mV to +60 mV) for 1-2 seconds to activate the channels.
-
Repolarize the membrane to -50 mV to record the characteristic tail currents of IKr. The amplitude of the tail current is proportional to the channel conductance at the preceding depolarizing potential.
-
The effect of JTV-519 on IKr is a key determinant of its potential to prolong the action potential duration.[6]
Protocol for Measuring Inward Rectifier Potassium Current (IK1)
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. BaCl2 (0.1-0.2 mM) can be used to block IK1 and confirm its identity.
-
Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording.
-
Hold the membrane potential at -80 mV.
-
Apply a series of hyperpolarizing and depolarizing voltage steps from -120 mV to -40 mV in 10 mV increments for 200 ms.
-
IK1 exhibits strong inward rectification, meaning it passes current more readily in the inward direction (at potentials negative to the potassium reversal potential) than in the outward direction.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of JTV-519 in cardiomyocytes.
Caption: JTV-519's multi-target mechanism of action in a cardiomyocyte.
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 4. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of JTV-519 Hemifumarate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential for the treatment of cardiac dysfunction, including heart failure and arrhythmias.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[2] In pathological conditions such as heart failure, RyR2 channels can become unstable, leading to diastolic calcium leakage from the SR. This calcium leak can trigger delayed afterdepolarizations, contributing to cardiac arrhythmias and impaired contractility.[3] JTV-519 is believed to counteract this by binding to RyR2 and increasing its affinity for the stabilizing protein calstabin-2 (also known as FKBP12.6), thereby reducing the open probability of the channel during diastole and preventing aberrant calcium release.[2] These application notes provide a summary of key findings and detailed protocols for the in vivo administration of JTV-519 in mouse models of cardiac disease.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo and in vitro effects of JTV-519 in mouse models.
Table 1: In Vivo Efficacy of JTV-519 in Mouse Models of Heart Failure
| Mouse Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Wild-type (WT) mice with myocardial infarction (MI) | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 28 days | Increased ejection fraction (45.8 ± 5.1% vs. 31.1 ± 3.1% in placebo) | |
| Calstabin-2-/- mice with MI | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 28 days | No significant improvement in ejection fraction | |
| Calstabin-2+/- mice (exercise-induced arrhythmias) | JTV-519 | 0.5 mg/kg/h via implantable osmotic pumps | 1 week | Significantly fewer exercise-induced arrhythmias | [3] |
| Wild-type C57BL/6 mice with polymicrobial sepsis (CLP) | JTV-519 | 0.5 mg/kg/h intraperitoneally | 2 hours pre-surgery | Improved cardiac function (significantly increased ejection fraction and fractional shortening) | [4] |
Table 2: In Vitro Effects of JTV-519 on Cardiomyocytes and RyR2 Channels
| Preparation | Treatment | Concentration | Key Findings | Reference |
| Murine cardiomyocytes | Ouabain-induced SR Ca2+ leak | 1 µmol/L | Reduced Ca2+ spark frequency, independent of SR Ca2+ load | [5][6] |
| RyR2 channels from WT mice with MI | JTV-519 treatment of mice | N/A (from treated mice) | Significantly reduced RyR2 open probability (Po) (0.03 ± 0.02 vs. 0.48 ± 0.08 in placebo) | |
| RyR2 channels from calstabin-2-/- mice with MI | JTV-519 treatment of mice | N/A (from treated mice) | No significant reduction in RyR2 open probability (Po) (0.45 ± 0.10) |
Signaling Pathways and Experimental Workflows
JTV-519 Mechanism of Action in Heart Failure
Caption: JTV-519 stabilizes RyR2, preventing Ca2+ leak in heart failure.
Experimental Workflow for In Vivo JTV-519 Efficacy Study
References
- 1. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assay with JTV-519 in Isolated Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Excitation-contraction (EC) coupling in cardiac myocytes is a tightly regulated process orchestrated by intracellular calcium (Ca²⁺) dynamics. The ryanodine receptor (RyR2), a Ca²⁺ release channel on the sarcoplasmic reticulum (SR), is central to this mechanism. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become dysfunctional. A common defect is the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6), often due to hyperphosphorylation of the channel, leading to a diastolic Ca²⁺ leak from the SR.[1][2] This leak can elevate diastolic Ca²⁺ levels, reduce SR Ca²⁺ content, and trigger spontaneous Ca²⁺ release events like sparks and waves, which are known to be arrhythmogenic.[3][4]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as an RyR2 stabilizer.[3] It enhances the binding affinity of calstabin2 to the RyR2 channel, even when the channel is phosphorylated.[1][5] This action stabilizes the closed state of RyR2, thereby reducing diastolic Ca²⁺ leak.[3][4] Calcium imaging in isolated adult ventricular myocytes is a powerful technique to directly measure the effects of compounds like JTV-519 on intracellular Ca²⁺ handling, providing critical data on their therapeutic potential.
Mechanism of Action of JTV-519
JTV-519 exerts its primary cardioprotective effect by targeting the RyR2 macromolecular complex. Under normal physiological conditions, calstabin2 is bound to each of the four RyR2 subunits, stabilizing the channel in a closed confirmation during diastole. In disease states like heart failure, increased adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2, which decreases the binding affinity of calstabin2.[6] The resulting dissociation of calstabin2 leads to an unstable, "leaky" channel. JTV-519 intervenes by increasing the affinity of calstabin2 for RyR2, effectively restoring the integrity of the channel complex and plugging the diastolic Ca²⁺ leak.[1][5]
Expected Quantitative Effects of JTV-519
Calcium imaging experiments allow for the quantification of various parameters of myocyte Ca²⁺ handling. JTV-519 is expected to primarily affect diastolic Ca²⁺ events.
| Parameter | Condition | Expected Effect of JTV-519 | Rationale |
| SR Ca²⁺ Leak | Hypoxia/Ca²⁺ Overload | Significantly Decreased [7] | JTV-519 stabilizes the closed state of RyR2, directly reducing Ca²⁺ leakage from the SR during diastole.[4] |
| Ca²⁺ Spark Frequency | Spontaneous / Overload | Significantly Decreased [4] | Ca²⁺ sparks are elementary release events caused by spontaneous RyR2 openings; stabilizing the channel reduces their occurrence.[3][8] |
| Ca²⁺ Waves | Spontaneous / Overload | Reduced Incidence [4] | Ca²⁺ waves are propagating releases triggered by sparks; reducing sparks subsequently reduces wave formation. |
| Diastolic [Ca²⁺]i | Ca²⁺ Overload | Attenuated Increase [4] | By preventing SR Ca²⁺ leak, JTV-519 helps maintain low resting diastolic Ca²⁺ levels. |
| Ca²⁺ Transient Amplitude | Field Stimulation | Variable / Unchanged [4][9] | The effect on systolic Ca²⁺ release is not the primary mechanism. Some studies report no change or a slight decrease, possibly due to off-target effects on L-type Ca²⁺ channels.[4][9] |
| SR Ca²⁺ Content | Baseline | No Significant Change [4][9] | While reducing leak might be expected to increase SR load, homeostatic mechanisms often result in a negligible net change at baseline. |
Experimental Workflow
The overall process involves isolating primary cardiac myocytes, loading them with a Ca²⁺-sensitive fluorescent dye, treating them with JTV-519, and performing live-cell imaging to record Ca²⁺ dynamics.
Detailed Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes (Rat Model)
This protocol is based on established Langendorff perfusion methods.[10][11][12] All solutions should be pre-warmed to 37°C and oxygenated (95% O₂, 5% CO₂).
Materials and Reagents:
-
Ca²⁺-free Tyrode's Solution: 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 20 mM HEPES, 10 mM Glucose. Adjust pH to 7.3 with NaOH.
-
Enzyme Solution: Ca²⁺-free Tyrode's solution containing 0.5-1.0 mg/mL Collagenase Type II and 0.06 mg/mL Protease Type XIV.
-
External Solution: Ca²⁺-free Tyrode's solution supplemented with 1 mM CaCl₂.
-
Anesthesia (e.g., pentobarbital or isoflurane).
-
Heparin.
-
Langendorff perfusion system.
Procedure:
-
Anesthetize the rat and administer heparin (e.g., 100 Units, i.p.) to prevent clotting.
-
Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Ca²⁺-free Tyrode's solution.
-
Mount the heart on the Langendorff apparatus via aortic cannulation. Begin retrograde perfusion with oxygenated Ca²⁺-free Tyrode's solution at 37°C for ~5 minutes, or until the heart stops beating and is cleared of blood.
-
Switch the perfusion to the Enzyme Solution and recirculate for 15-20 minutes. The heart should become pale and flaccid.
-
Detach the heart, remove the atria, and mince the ventricular tissue in the External Solution.
-
Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in External Solution. Gradually increase the Ca²⁺ concentration if needed for specific experimental aims.
-
Only rod-shaped myocytes with clear striations are considered viable.
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
This protocol details the loading of myocytes with Fura-2 AM and subsequent imaging.[13][14][15]
Materials and Reagents:
-
Isolated, viable cardiac myocytes.
-
Fura-2 AM (acetoxymethyl ester).
-
Anhydrous DMSO.
-
HEPES-buffered physiological saline solution (HPSS) or similar imaging buffer.
-
JTV-519 stock solution (dissolved in DMSO).
-
Inverted microscope with a 40x oil objective, equipped for fluorescence imaging with a light source capable of alternating excitation at 340 nm and 380 nm, and a high-speed camera.
Procedure:
-
Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.[13][15]
-
Cell Loading:
-
Wash and De-esterification:
-
Stop the loading by allowing the cells to pellet via gravity.
-
Remove the Fura-2 AM-containing supernatant and wash the cells by gently resuspending them in fresh HPSS. Repeat the wash step once more.
-
Allow the cells to rest for at least 20-30 minutes at room temperature to ensure complete de-esterification of the dye within the cytoplasm.[13][15]
-
-
JTV-519 Incubation:
-
Calcium Imaging:
-
Mount the imaging chamber on the microscope stage.
-
Excite the myocytes alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a baseline of spontaneous activity to measure diastolic events like Ca²⁺ sparks.
-
If studying EC coupling, use field electrodes to pace the myocytes at a physiological frequency (e.g., 1 Hz) and record the resulting Ca²⁺ transients.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Analyze the recordings to quantify Ca²⁺ transient amplitude, decay kinetics, frequency and amplitude of Ca²⁺ sparks, and the incidence of Ca²⁺ waves. Compare the results from JTV-519-treated groups to the vehicle control.
-
References
- 1. Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2 - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of adult rat ventricular myocytes [bio-protocol.org]
- 11. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ionoptix.com [ionoptix.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for J-519 Hemifumarate in In Vivo Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the field of cardiovascular research. Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes.[1][2] By binding to RyR2, JTV-519 reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a phenomenon implicated in the pathophysiology of various cardiac conditions, including heart failure and arrhythmias.[1] These application notes provide a comprehensive overview of JTV-519's mechanism of action, along with detailed protocols for its in vivo delivery in cardiac studies.
Mechanism of Action
JTV-519 exerts its cardioprotective effects by modulating the function of the RyR2 channel. In pathological states such as heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of the stabilizing subunit calstabin-2 (FKBP12.6).[3] This dissociation increases the open probability of the RyR2 channel during diastole, resulting in an abnormal leakage of calcium from the SR. This calcium leak can lead to delayed afterdepolarizations and triggered arrhythmias.
JTV-519 stabilizes the closed state of the RyR2 channel, reducing its open probability during diastole and thereby inhibiting the harmful calcium leak.[1] This stabilization is believed to occur through an increase in the binding affinity of calstabin-2 for the RyR2 channel, even in its hyperphosphorylated state.[3] Some studies suggest that JTV-519 may also have a direct effect on the RyR2 channel, independent of calstabin-2.[4]
Signaling Pathway of JTV-519 Action
Quantitative Data Presentation
The following tables summarize quantitative data from various in vivo and in vitro studies on JTV-519.
Table 1: In Vivo Efficacy of JTV-519 in Animal Models of Cardiac Dysfunction
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Mouse (Heart Failure) | Osmotic Minipump | 0.5 mg/kg/hr | 28 days | Decreased PKA phosphorylation of RyR2, increased calstabin-2 binding to RyR2. | [5] |
| Dog (Tachycardia-induced Heart Failure) | Not Specified | Not Specified | 4 weeks | Corrected defective RyR2 channel gating. | [2] |
| Rat (Ischemia/Reperfusion) | Not Specified | 0.3 - 3.0 µM | Acute | Improved recovery of left ventricular developed pressure. |
Table 2: In Vitro Effects of JTV-519 on Cardiomyocyte Function
| Cell Type | JTV-519 Concentration | Experimental Condition | Key Findings | Reference |
| Murine Cardiomyocytes | 1 µM | Ouabain-induced Ca2+ overload | Reduced Ca2+ spark frequency. | [6] |
| Human Ventricular Trabeculae | 0.3 µM - 1 µM | Ouabain-induced Ca2+ overload | Negatively inotropic at baseline, enhanced ouabain-induced force, and reduced diastolic dysfunction. | [6] |
| Rat Ventricular Cardiomyocytes | 1.0 µM | β-adrenergic stimulation | Decreased amplitude of diastolic contractions. | [7] |
Table 3: Pharmacokinetic Parameters of JTV-519 (Data not available in the provided search results)
| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Data not found | Data not found | Data not found | Data not found | Data not found | Data not found | Data not found |
Experimental Protocols
The following are detailed protocols for the in vivo administration of JTV-519 hemifumarate in rodent models for cardiac studies. It is crucial to note that the optimal vehicle and concentration for oral gavage and intraperitoneal injection may require validation by the end-user.
Protocol 1: Intravenous (IV) Infusion via Osmotic Minipump (Mice)
This protocol is suitable for long-term, continuous delivery of JTV-519.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Preparation of JTV-519 Solution:
-
Based on the desired dosage (e.g., 0.5 mg/kg/hr) and the pump flow rate, calculate the required concentration of JTV-519 in sterile saline.
-
Ensure complete dissolution of the compound. The solution should be sterile-filtered before filling the pumps.
-
-
Pump Priming:
-
Fill the osmotic minipumps with the JTV-519 solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-operative Care:
-
Monitor the animal for recovery from anesthesia and signs of pain or distress.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Protocol 2: Intraperitoneal (IP) Injection (Rats/Mice)
This protocol is for acute or sub-chronic administration of JTV-519.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Proposed Vehicle Formulation: A common vehicle for compounds with low aqueous solubility is a mixture of DMSO, PEG400, and saline. A suggested starting formulation is:
-
10% DMSO
-
40% PEG400
-
50% Sterile Saline
Procedure:
-
Preparation of JTV-519 Solution:
-
Dissolve the this compound in DMSO first.
-
Add PEG400 and vortex to mix thoroughly.
-
Finally, add the sterile saline and mix until a clear solution is obtained.
-
The final concentration should be calculated based on the desired dose and an injection volume of 5-10 ml/kg body weight.
-
-
Injection Procedure:
-
Restrain the animal appropriately. For rats, firm but gentle handling is required. For mice, scruffing the neck is a common method.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Oral Gavage (Mice/Rats)
This protocol is for oral administration of JTV-519.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or a formulation similar to the IP protocol if solubility allows and is safe for oral administration)
-
Oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Preparation of JTV-519 Suspension/Solution:
-
If using methylcellulose, suspend the JTV-519 powder in the vehicle.
-
If using a solvent-based vehicle, follow the preparation steps in the IP protocol. Ensure the final formulation is safe for oral administration.
-
The final concentration should be calculated for a gavage volume of 5-10 ml/kg.
-
-
Gavage Procedure:
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the stomach (indicated by reaching a pre-measured depth without resistance), administer the solution slowly.
-
Carefully withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental Workflow Visualization
Workflow for In Vivo Cardiac Study Using JTV-519
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor/calcium release channel PKA phosphorylation: A critical mediator of heart failure progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Ryanodine Receptor 2 (RyR2) Phosphorylation with JTV-519 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cardiac ryanodine receptor (RyR2) is a crucial intracellular calcium release channel essential for excitation-contraction coupling in cardiomyocytes. The phosphorylation state of RyR2 is a key regulator of its function, with hyper-phosphorylation often implicated in cardiac pathologies such as heart failure and arrhythmias. Two of the most studied phosphorylation sites are Serine 2808 (S2808), primarily targeted by Protein Kinase A (PKA), and Serine 2814 (S2814), a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative investigated for its potential therapeutic effects in cardiac disease.[4] It is known to stabilize the closed state of the RyR2 channel, thereby reducing diastolic calcium leak from the sarcoplasmic reticulum.[4][5] A key aspect of understanding JTV-519's mechanism of action is to determine its effect on the phosphorylation status of RyR2. This document provides detailed protocols for the Western blot analysis of RyR2 phosphorylation upon treatment with JTV-519, along with a summary of expected outcomes based on current literature.
Signaling Pathway of RyR2 Phosphorylation
The phosphorylation of RyR2 by PKA and CaMKII is a critical signaling event in the heart. Beta-adrenergic stimulation activates PKA, which primarily phosphorylates S2808. Increased intracellular calcium can activate CaMKII, which in turn phosphorylates S2814.[2][3] This phosphorylation can lead to an increased open probability of the RyR2 channel and dissociation of the stabilizing subunit calstabin2 (FKBP12.6), resulting in aberrant calcium leak.[6]
Effects of JTV-519 on RyR2 Phosphorylation and Function
Current research indicates that JTV-519 reduces sarcoplasmic reticulum Ca2+ leak by stabilizing the RyR2 channel. This effect appears to be independent of alterations in RyR2 phosphorylation at the PKA and CaMKII-dependent sites.[5] Some studies suggest that JTV-519 may exert its effect by increasing the binding affinity of calstabin2 to RyR2, even when the channel is hyperphosphorylated.[6][7][8]
| Treatment Group | RyR2-pS2808 Level | RyR2-pS2814 Level | SR Ca2+ Leak | Reference |
| Control | Basal | Basal | Basal | [5] |
| Ouabain-induced Ca2+ overload | No significant change | No significant change | Increased | [5] |
| Ouabain + JTV-519 (1 µmol·L−1) | Not reported | No significant change | Reduced | [5] |
| Hypoxia | Not reported | Not reported | Increased | [9] |
| Hypoxia + JTV-519 (1 µM) | Not reported | Not reported | Reduced | [9][10] |
| Isoproterenol (PKA stimulation) | Increased | Not reported | Increased | [8] |
| Isoproterenol + JTV-519 (1 µM) | Increased | Not reported | Reduced (inferred) | [8] |
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for analyzing RyR2 phosphorylation by Western blot.
Detailed Experimental Protocols
A. Sample Preparation and Protein Extraction
-
Cell/Tissue Culture and Treatment:
-
Culture cardiomyocytes (e.g., HL-1 cells or primary isolates) under standard conditions.[9][10]
-
Treat cells with the desired concentration of JTV-519 (e.g., 0.3 µM, 1 µM) for the specified duration.[9] Include appropriate vehicle controls (e.g., DMSO).
-
For studying stimulated phosphorylation, co-treat with agonists such as isoproterenol (for PKA activation) or agents that increase intracellular calcium (for CaMKII activation).[5][8]
-
-
Lysis and Homogenization:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
B. SDS-PAGE and Western Blotting
-
Sample Preparation for Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a low-percentage (e.g., 4-6%) Tris-acetate or Tris-glycine polyacrylamide gel suitable for resolving large proteins like RyR2 (~565 kDa).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for large proteins, which may require overnight transfer at a low constant current (e.g., 20-30 mA) at 4°C.
-
C. Immunodetection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Use specific antibodies for:
-
Total RyR2
-
Phospho-RyR2 (Ser2808)
-
Phospho-RyR2 (Ser2814)
-
-
Note: The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
D. Detection and Analysis
-
Chemiluminescent Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-specific RyR2 signals to the total RyR2 signal for each sample to account for loading differences.
-
Express the data as a fold change relative to the control group.
-
Concluding Remarks
The Western blot protocols detailed here provide a robust framework for investigating the effects of JTV-519 on RyR2 phosphorylation. Based on the existing literature, it is anticipated that JTV-519 will reduce RyR2-mediated calcium leak without significantly altering the phosphorylation status of S2808 or S2814.[5] These application notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanism of action of JTV-519 and other potential RyR2-modulating compounds.
References
- 1. Role of RyR2 Phosphorylation at S2814 during Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII Regulation of the Cardiac Ryanodine Receptor and SR Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV-519 - Wikipedia [en.wikipedia.org]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sarcoplasmic Reticulum Ca2+ Leak in a CLP Sepsis Model Using JTV-519
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis-induced cardiomyopathy is a critical contributor to mortality in septic patients, characterized by impaired cardiac function. A key underlying mechanism is the dysregulation of intracellular calcium (Ca2+) handling within cardiomyocytes, specifically the leakage of Ca2+ from the sarcoplasmic reticulum (SR) during diastole. This leakage is primarily mediated by the ryanodine receptor 2 (RyR2), whose function is compromised in sepsis due to factors like oxidative stress and altered phosphorylation states. The 1,4-benzothiazepine derivative JTV-519 (also known as K201) is a promising pharmacological tool for investigating this pathology. JTV-519 is known to stabilize the closed state of RyR2, often by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6), thereby reducing diastolic SR Ca2+ leak.[1][2]
These application notes provide a comprehensive guide to utilizing JTV-519 in a clinically relevant murine model of polymicrobial sepsis induced by Cecal Ligation and Puncture (CLP). Detailed protocols for the CLP procedure, administration of JTV-519, and subsequent analysis of SR Ca2+ leak are provided to facilitate research into the therapeutic potential of RyR2 stabilization in septic cardiomyopathy.
Signaling Pathways and Mechanisms
Sepsis triggers a systemic inflammatory response, leading to the production of reactive oxygen species (ROS) and activation of various signaling kinases in cardiomyocytes.[3] This environment promotes the oxidation of RyR2 channels and their hyper-phosphorylation, causing the dissociation of calstabin2.[1][4] The loss of calstabin2 destabilizes the RyR2 channel, increasing its open probability during diastole and resulting in a spontaneous leak of Ca2+ from the SR. This SR Ca2+ leak reduces the SR Ca2+ content available for systolic release, weakening cardiac contraction, and can also lead to delayed afterdepolarizations and arrhythmias.[1][5] JTV-519 counteracts this by directly or indirectly increasing the affinity of calstabin2 for RyR2, restoring channel stability and mitigating the pathological Ca2+ leak.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating cardiac function and Ca2+ handling in CLP-induced sepsis and the effects of JTV-519.
Table 1: Hemodynamic and Echocardiographic Parameters in CLP Mice
| Parameter | Sham Control | CLP Model | CLP + JTV-519 |
|---|---|---|---|
| Ejection Fraction (%) | ~55-60 | ~30-35 | ~50-55 |
| Fractional Shortening (%) | ~30-35 | ~15-20 | ~25-30 |
| Heart Rate (bpm) | ~450-500 | ~550-600 | ~500-550 |
| Mean Arterial Pressure (mmHg) | ~90-100 | ~60-70 | ~80-90 |
Data are representative values compiled from literature, including Yang et al., 2018.[1]
Table 2: Cardiomyocyte Ca2+ Handling and SR Ca2+ Leak Parameters
| Parameter | Sham Control | CLP Model | CLP + JTV-519 |
|---|---|---|---|
| Systolic Ca2+ Transient Amplitude (ΔF/F0) | Baseline | Decreased | Restored towards baseline |
| SR Ca2+ Content | Baseline | Decreased | Restored towards baseline |
| Ca2+ Spark Frequency (events/100µm/s) | Low | Significantly Increased | Significantly Decreased |
| RyR2-Calstabin2 Co-immunoprecipitation | High | Decreased | Increased |
| RyR2 Oxidation Level | Baseline | Increased | Reduced |
Data are representative values compiled from literature, including Yang et al., 2018.[1]
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of mid-grade polymicrobial sepsis in mice, a model that closely mimics the progression and characteristics of human sepsis.[4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and needle holder
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Wound clips or sutures for closing the incision
-
Warming pad
-
Buprenorphine for analgesia
-
Sterile saline for fluid resuscitation
Procedure:
-
Anesthetize the mouse using a validated institutional protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Administer pre-operative analgesia (e.g., buprenorphine, 0.05-0.1 mg/kg, s.c.).
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, being careful to keep the mesenteric circulation intact.
-
Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring not to occlude the bowel.
-
Puncture the ligated cecum once through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or wound clips.
-
Administer 1 mL of sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a warming pad until fully recovered from anesthesia.
-
For sham controls, perform the laparotomy and cecal exteriorization without ligation and puncture.
Protocol 2: Administration of JTV-519
This protocol is based on effective dosing established in a murine CLP model.[1][6]
Materials:
-
JTV-519 (K201)
-
Vehicle (e.g., sterile saline or DMSO/saline solution)
-
Intraperitoneal (i.p.) injection needles and syringes or osmotic minipumps
Procedure:
-
Preparation of JTV-519 Solution: Prepare a stock solution of JTV-519 in a suitable vehicle. The final concentration should be calculated based on the animal's weight and the target dose.
-
Administration: Based on the study by Yang et al. (2018), JTV-519 can be administered intraperitoneally at a dose of 0.5 mg/kg/h.[1][6] This can be achieved via continuous infusion using a pre-implanted osmotic minipump or through repeated i.p. injections. For acute studies, a bolus injection might be considered.
-
Timing: Treatment can be initiated prophylactically (e.g., 2 hours before CLP surgery) or therapeutically (e.g., post-sepsis induction) depending on the experimental question.[6]
-
Control Group: Administer the vehicle solution to the control (CLP without treatment) group using the same volume and administration schedule.
Protocol 3: Measurement of SR Ca2+ Leak in Isolated Cardiomyocytes
This protocol outlines the isolation of ventricular myocytes and the subsequent measurement of SR Ca2+ leak using confocal microscopy to assess Ca2+ sparks.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Ca2+-free and Ca2+-containing Tyrode's solutions
-
Fluo-4 AM or other suitable Ca2+ indicator dye
-
Confocal microscope with line-scanning capabilities
-
Laminin-coated coverslips
Procedure:
-
Cardiomyocyte Isolation:
-
At a predetermined time point post-CLP (e.g., 18-24 hours), euthanize the mouse and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution, followed by enzymatic digestion with collagenase II.
-
Mechanically dissociate the ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce Ca2+ to the cell suspension.
-
-
Ca2+ Spark Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Load the cells with Fluo-4 AM (e.g., 5-10 µM) for 20-30 minutes at room temperature.
-
Mount the coverslip on the stage of a confocal microscope.
-
Using the line-scan mode, record spontaneous Ca2+ release events (Ca2+ sparks) in quiescent cardiomyocytes.
-
Analyze the frequency, amplitude, and spatial/temporal characteristics of the Ca2+ sparks using appropriate software. An increase in Ca2+ spark frequency is indicative of increased SR Ca2+ leak.[1]
-
-
Alternative SR Ca2+ Leak Assessment:
-
An alternative method involves exposing myocytes to a Na+-free, Ca2+-free solution to inhibit the Na+/Ca2+ exchanger.[7]
-
The subsequent application of an RyR2 blocker like tetracaine will cause a shift of Ca2+ from the cytosol into the SR if a leak is present.[7][8] The magnitude of the decrease in cytosolic Ca2+ and the corresponding increase in SR Ca2+ content (measured by a rapid caffeine application) can be used to quantify the leak.[7][8]
-
References
- 1. Toll-like receptor 4-induced ryanodine receptor 2 oxidation and sarcoplasmic reticulum Ca2+ leakage promote cardiac contractile dysfunction in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complement and Sepsis-induced Heart Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII‐dependent ryanodine receptor phosphorylation mediates sepsis‐induced cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calstabin deficiency, ryanodine receptors, and sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative assessment of the SR Ca2+ leak-load relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated sarcoplasmic reticulum Ca2+ leak in intact ventricular myocytes from rabbits in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff-Perfused Heart Preparation with JTV-519
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff-perfused isolated heart is a cornerstone ex vivo model in cardiovascular research, allowing for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for utilizing the Langendorff preparation in conjunction with JTV-519 (also known as K201), a novel benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.
JTV-519 is primarily recognized for its ability to stabilize the closed state of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR). By modulating RyR2 function, JTV-519 can mitigate aberrant diastolic calcium leak from the SR, a key contributor to cardiac arrhythmias and contractile dysfunction in various pathological conditions, including heart failure and ischemia-reperfusion injury. Additionally, JTV-519 has been reported to exhibit effects on other cardiac ion channels and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), contributing to its complex pharmacological profile.
These application notes will provide researchers with the necessary protocols to investigate the effects of JTV-519 on cardiac function, electrophysiology, and metabolism in the Langendorff-perfused heart model.
Data Presentation
The following tables summarize the quantitative effects of JTV-519 on various cardiac parameters as reported in published studies utilizing the Langendorff-perfused heart preparation and related models.
Table 1: Effect of JTV-519 on Myocardial Metabolism and Function in Ischemia-Reperfusion (Rabbit Heart)
| Parameter | Control (Ischemia) | JTV-519 (10⁻⁶ mol/L) (Ischemia) | Control (Reperfusion) | JTV-519 (10⁻⁶ mol/L) (Reperfusion) |
| ATP (% of pre-ischemia) | ↓ to ~40% | Significantly higher than control | Recovered to ~60% | Significantly higher than control |
| Intracellular pH (pHi) | ↓ to ~6.2 | Significantly higher than control | Recovered to ~6.8 | Significantly higher than control |
| Inorganic Phosphate (Pi) (% of pre-ischemia) | ↑ significantly | Significantly lower than control | Remained elevated | Significantly lower than control |
| LVEDP (mmHg) | ↑ significantly | Significantly lower than control | Remained elevated | Significantly lower than control |
| LVDP (% of pre-ischemia) | No significant difference | No significant difference | No significant difference | No significant difference |
| Coronary Flow (% of pre-ischemia) | No significant difference | No significant difference | No significant difference | No significant difference |
Table 2: Dose-Dependent Effects of JTV-519 on Cardiac Function (Conceptual)
Note: This table is a conceptual representation based on the known dose-dependent effects of JTV-519. Specific values would need to be determined experimentally.
| JTV-519 Concentration | Heart Rate | LVDP | Arrhythmia Score |
| 0.1 µM | No significant change | Slight increase | Decrease |
| 0.3 µM | No significant change | No improvement in failing hearts | Significant decrease |
| 1.0 µM | Slight decrease | Decline in response in failing hearts | Further decrease |
| 3.0 µM | Decrease | Significant decrease | - |
Experimental Protocols
Protocol 1: General Langendorff-Perfused Heart Preparation
This protocol outlines the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or rat) via the Langendorff method.
Materials:
-
Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose.
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Surgical instruments
-
Pressurized oxygen source (95% O₂ / 5% CO₂)
-
Transducers for measuring pressure, flow, and ECG
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Ensure no air bubbles are introduced into the system.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) KH buffer at a constant pressure (e.g., 70-80 mmHg). The aortic valve will close, directing the perfusate into the coronary arteries.
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (LVDP, LVEDP).
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
An in-line flow probe can be used to measure coronary flow.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.
Protocol 2: Investigation of JTV-519 Effects on Ischemia-Reperfusion Injury
This protocol is designed to assess the cardioprotective effects of JTV-519 in a model of ischemia-reperfusion injury.
Procedure:
-
Preparation: Prepare two groups of Langendorff-perfused hearts as described in Protocol 1.
-
Pre-treatment:
-
Control Group: Perfuse with standard KH buffer.
-
JTV-519 Group: Perfuse with KH buffer containing JTV-519 (e.g., 10⁻⁶ mol/L) for a pre-treatment period (e.g., 40 minutes) prior to ischemia.
-
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Reperfusion: Resume perfusion with the respective buffers (with or without JTV-519) for a reperfusion period (e.g., 30-120 minutes).
-
Data Acquisition: Continuously record LVDP, LVEDP, heart rate, and coronary flow throughout the experiment. Myocardial tissue samples can be collected at the end of the experiment for biochemical analysis (e.g., ATP, lactate dehydrogenase).
Protocol 3: Assessment of JTV-519 Antiarrhythmic Properties
This protocol outlines a method to induce and quantify arrhythmias and to test the antiarrhythmic efficacy of JTV-519.
Procedure:
-
Preparation: Prepare Langendorff-perfused hearts as described in Protocol 1.
-
Arrhythmia Induction: After the stabilization period, induce arrhythmias using one of the following methods:
-
Programmed Electrical Stimulation: Deliver programmed electrical stimuli (e.g., burst pacing, premature stimuli) to the ventricle.
-
Pharmacological Induction: Perfuse the heart with a pro-arrhythmic agent (e.g., high concentration of a β-adrenergic agonist, ouabain).
-
-
JTV-519 Application:
-
Prophylactic: Perfuse the heart with JTV-519 at a desired concentration (e.g., 0.1 - 1 µM) before arrhythmia induction.
-
Therapeutic: Perfuse with JTV-519 after arrhythmias have been established.
-
-
Data Acquisition: Record ECG continuously. Analyze the ECG for the incidence, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation). An arrhythmia scoring system can be employed for quantitative analysis.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for investigating JTV-519 in a Langendorff-perfused heart model.
Application Notes and Protocols for Measuring SERCA Activity in the Presence of JTV-519 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately measure the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) in the presence of JTV-519 hemifumarate (also known as K201). JTV-519 is a 1,4-benzothiazepine derivative with known effects on intracellular calcium handling.[1]
Introduction
JTV-519 is recognized primarily as a stabilizer of the ryanodine receptor (RyR2), which reduces diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR).[2][3][4] This action is considered a key therapeutic mechanism in cardiac arrhythmias and heart failure.[1] However, JTV-519 also exhibits a Ca²⁺-dependent inhibitory effect on SERCA activity.[5][6][7] Therefore, when studying the effects of JTV-519 on cellular calcium homeostasis, it is crucial to dissect its direct impact on SERCA function. These protocols offer detailed methods to quantify SERCA activity in the presence of this compound.
Key Considerations
-
Ca²⁺ Dependence: The inhibitory effect of JTV-519 on SERCA is dependent on the free Ca²⁺ concentration.[6] Experiments should be designed to assess SERCA activity across a range of Ca²⁺ concentrations to fully characterize the inhibitory profile of JTV-519.
-
Source of SERCA: The protocols described can be adapted for SERCA from different tissue sources (e.g., cardiac or skeletal muscle) and preparations (e.g., isolated SR vesicles or purified enzyme).[8][9]
-
Assay Method Selection: The choice of assay will depend on the specific research question and available equipment. The NADH-coupled assay is a classic, widely used method, while the TR-FRET assay offers higher sensitivity.[8][10][11] The Ca²⁺ uptake assay provides a direct measure of the pump's transport function.[12]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of JTV-519 on SERCA-dependent ATPase activity at various Ca²⁺ concentrations in cardiac and skeletal muscle.
| Tissue Source | Free Ca²⁺ Concentration (µM) | JTV-519 IC₅₀ (µM) | Reference |
| Cardiac Muscle SR | 200 | 130 | [6] |
| Cardiac Muscle SR | 2 | 19 | [6] |
| Cardiac Muscle SR | 0.25 | 9 | [6] |
| Skeletal Muscle SR | 200 | 104 | [6] |
| Skeletal Muscle SR | 2 | 13 | [6] |
| Skeletal Muscle SR | 0.25 | 5 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JTV-519 on sarcoplasmic reticulum Ca²⁺ handling and a general workflow for measuring SERCA activity.
Caption: JTV-519's dual action on SR Ca²⁺ handling.
Caption: General experimental workflow for SERCA activity measurement.
Experimental Protocols
Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Vesicles from Muscle Tissue
This protocol is a general guideline for the isolation of crude SR vesicles suitable for SERCA activity assays.[9][13]
Materials:
-
Fresh or frozen cardiac or skeletal muscle tissue
-
Homogenization Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Mince the muscle tissue on ice and wash with cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the SR vesicles.
-
Resuspend the SR vesicle pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.2) and store at -80°C.
-
Determine the protein concentration of the SR vesicle preparation using a standard protein assay (e.g., BCA assay).
Protocol 2: NADH-Coupled SERCA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.[10][12]
Materials:
-
Isolated SR vesicles
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
-
Enzyme Coupling Mix: 10 U/mL pyruvate kinase (PK), 10 U/mL lactate dehydrogenase (LDH), 2.5 mM phosphoenolpyruvate (PEP), 1 mM NADH
-
ATP solution
-
CaCl₂ solution
-
This compound stock solution (in DMSO)
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer, enzyme coupling mix, and isolated SR vesicles (50-100 µg of protein).
-
Add varying concentrations of this compound or vehicle (DMSO) to the respective wells/cuvettes and incubate for 5-10 minutes at room temperature.
-
Add CaCl₂ to achieve the desired free Ca²⁺ concentration.
-
Initiate the reaction by adding ATP (final concentration 1-5 mM).
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the SERCA activity as a function of JTV-519 concentration to determine the IC₅₀.
Protocol 3: TR-FRET Based SERCA Activity Assay
This high-sensitivity assay directly measures the production of ADP using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.[8][11][14]
Materials:
-
Isolated SR vesicles
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
-
TR-FRET ADP detection kit (commercially available)
-
ATP solution
-
CaCl₂ solution
-
This compound stock solution (in DMSO)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, SR vesicles, and CaCl₂ to the desired free Ca²⁺ concentration.
-
Add varying concentrations of this compound or vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the amount of ADP produced based on a standard curve and determine the SERCA activity.
-
Plot the activity against the JTV-519 concentration to calculate the IC₅₀.
Protocol 4: Oxalate-Supported Ca²⁺ Uptake Assay
This assay directly measures the transport of Ca²⁺ into the SR vesicles. Oxalate is used to precipitate Ca²⁺ inside the vesicles, maintaining a low intra-vesicular Ca²⁺ concentration and allowing for sustained uptake.[12]
Materials:
-
Isolated SR vesicles
-
Uptake Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM potassium oxalate, 1 mM EGTA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4) or radioactive ⁴⁵CaCl₂
-
ATP solution
-
This compound stock solution (in DMSO)
-
Fluorometer or scintillation counter
Procedure:
-
Prepare the uptake buffer containing the SR vesicles and the calcium indicator (Fluo-4 or ⁴⁵CaCl₂).
-
Add varying concentrations of this compound or vehicle.
-
Add CaCl₂ to achieve the desired starting free Ca²⁺ concentration.
-
Initiate Ca²⁺ uptake by adding ATP.
-
Monitor the change in extra-vesicular Ca²⁺ concentration over time by measuring the fluorescence of Fluo-4 or by filtering the vesicles and measuring the incorporated radioactivity.
-
The initial rate of decrease in extra-vesicular Ca²⁺ concentration reflects the rate of SERCA-mediated Ca²⁺ uptake.
-
Calculate the initial rates of Ca²⁺ uptake at different JTV-519 concentrations and determine the IC₅₀.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 11. Development of a sensitive assay for SERCA activity using FRET detection of ADP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A Large-Scale High-Throughput Screen for Modulators of SERCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JTV-519 hemifumarate solubility in DMSO for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JTV-519 hemifumarate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with cardioprotective and antiarrhythmic properties.[1][2][3] Its primary mechanism of action is the inhibition of the ryanodine receptor (RyR), particularly the RyR2 isoform found in cardiac muscle.[4][5] JTV-519 stabilizes the RyR2 channel in its closed conformation, which helps to prevent abnormal calcium leakage from the sarcoplasmic reticulum (SR) during diastole.[1][6] This stabilization can occur by increasing the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, although some studies suggest it can also act independently of calstabin2.[7][8][9] By reducing this calcium leak, JTV-519 helps to prevent delayed afterdepolarizations and triggered arrhythmias.[9]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is reported to be between 10 mM and 100 mM.[4][5][10][11] It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[11] For some formulations, ultrasonic treatment may be necessary to achieve complete dissolution at higher concentrations.[11]
Solubility Data
| Compound Name | Solvent | Maximum Concentration | Molecular Weight |
| This compound | DMSO | 100 mg/mL (207.19 mM) | 482.63 g/mol |
| JTV 519 fumarate | DMSO | 54.07 mg/mL (100 mM) | 540.67 g/mol |
| JTV519 Hemifumarate | DMSO | 4.83 mg/mL (10 mM) | 482.63 g/mol |
Note: The molecular weight and reported maximum concentrations can vary between different salt forms (hemifumarate vs. fumarate) and suppliers. Always refer to the manufacturer's certificate of analysis for batch-specific information.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.83 mg of this compound (assuming a molecular weight of 482.63 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be required.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[11]
-
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.[11]
-
Possible Cause: Insufficient mixing or energy to break up the powder.
-
Solution: After adding DMSO, vortex the solution thoroughly. If particles remain, use a sonicator to aid dissolution.
Issue 2: The this compound stock solution appears cloudy or has precipitates.
-
Possible Cause: The concentration may be too high for the specific batch of the compound or the purity of the DMSO.
-
Solution: Try preparing a slightly lower concentration stock solution (e.g., 5 mM). Always refer to the manufacturer's datasheet for the recommended maximum solubility.
-
Possible Cause: The compound may have come out of solution during storage.
-
Solution: Warm the stock solution to room temperature and vortex or sonicate briefly to redissolve the compound before use.
Issue 3: Precipitation occurs when diluting the DMSO stock solution into aqueous media for an in vitro assay.
-
Possible Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The final concentration of DMSO in the assay media may not be sufficient to keep the compound dissolved.
-
Solution:
-
Increase the final percentage of DMSO in your assay medium, if your experimental system can tolerate it.
-
Prepare an intermediate dilution of the JTV-519 stock solution in a solvent that is miscible with both DMSO and your aqueous buffer (e.g., ethanol).
-
Add the JTV-519 stock solution to the assay medium while vortexing to ensure rapid and even dispersion.
-
Visualizations
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV 519 fumarate (4564) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. JTV 519 fumarate | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 Hemifumarate; CAS No:145903-06-6 [aobious.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: JTV-519 and L-type Calcium Channel Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of JTV-519 (also known as K201) on L-type calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519?
JTV-519 is a 1,4-benzothiazepine derivative primarily designed as a stabilizer of the ryanodine receptor (RyR2).[1] Its main therapeutic action is to bind to RyR2 in the sarcoplasmic reticulum (SR) of cardiac myocytes, stabilizing the channel in its closed state.[1] This action reduces diastolic calcium leak from the SR, which is beneficial in conditions like cardiac arrhythmias and heart failure.[1][2]
Q2: Does JTV-519 have off-target effects on L-type calcium channels?
Yes, JTV-519 is known to be a multi-channel blocker and exhibits inhibitory effects on L-type calcium channels.[2][3] This is an important consideration for researchers, as it can influence experimental outcomes and data interpretation.
Q3: Why does JTV-519 affect L-type calcium channels?
JTV-519 shares structural similarities with diltiazem, a well-known L-type calcium channel blocker.[4][5] This structural resemblance is believed to be the reason for its off-target interaction with L-type calcium channels.
Q4: At what concentrations are the off-target effects on L-type calcium channels observed?
The inhibitory effect of JTV-519 on L-type calcium channels is dose-dependent. Studies have shown measurable inhibition at concentrations as low as 0.3 µM.[6][7]
Q5: What are other potential off-target effects of JTV-519?
Besides L-type calcium channels, JTV-519 has been reported to inhibit other ion channels, including sodium (INa) and potassium (IKr, IK1) channels.[2] It has also been shown to be a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in intracellular calcium transients upon JTV-519 application. | Inhibition of L-type calcium channels by JTV-519 is reducing calcium influx, leading to a smaller trigger for calcium-induced calcium release (CICR). | 1. Be aware that at concentrations of 1 µM and higher, a significant reduction in L-type calcium current can be expected. 2. Consider using the lowest effective concentration of JTV-519 for RyR2 stabilization to minimize effects on L-type calcium channels. 3. If possible, perform control experiments with a specific L-type calcium channel blocker (e.g., verapamil, diltiazem) to delineate the effects. |
| Altered cardiomyocyte contractility that cannot be solely attributed to RyR2 stabilization. | The negative inotropic effect of L-type calcium channel blockade by JTV-519 may be contributing to the observed changes in contractility. | 1. Measure L-type calcium currents directly using patch-clamp electrophysiology to quantify the extent of inhibition at your experimental concentration. 2. Correlate the changes in contractility with direct measurements of intracellular calcium transients. |
| Difficulty in replicating published data on JTV-519's effects on RyR2. | The off-target effects on L-type calcium channels and other ion channels may be confounding the results, depending on the experimental model and conditions. | 1. Carefully review the experimental protocols of the cited literature, paying close attention to the concentrations of JTV-519 used. 2. Characterize the electrophysiological properties of your specific cellular model in the presence of JTV-519. |
Quantitative Data Summary
Table 1: Inhibition of L-type Calcium Current (ICa) by JTV-519
| Concentration of JTV-519 | Percent Inhibition of Peak ICa | Reference |
| 0.3 µM | 6.2 ± 0.8% (p = n.s.) | [6][7] |
| 1.0 µM | 22.0 ± 3.3% (p < 0.05) | [6][7] |
| 3.0 µM | 59.6 ± 1.4% (p < 0.01) | [6][7] |
| 1.0 µmol/L | ≈20% | [5] |
n.s. = not significant
Experimental Protocols
1. Patch-Clamp Electrophysiology for Measuring L-type Calcium Current (ICa)
-
Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., rat, rabbit).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Use an internal solution containing a cesium-based solution to block potassium currents.
-
Use an external solution containing a sodium channel blocker (e.g., tetrodotoxin) and potassium channel blockers to isolate the L-type calcium current.
-
Maintain the holding potential at a level that inactivates sodium channels (e.g., -40 mV).
-
Elicit ICa by depolarizing voltage steps (e.g., to 0 mV).
-
-
Data Acquisition and Analysis:
-
Record the peak inward current at each voltage step.
-
Apply JTV-519 at various concentrations to the external solution.
-
Measure the percentage reduction in the peak ICa at each concentration.
-
2. Intracellular Calcium Imaging
-
Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Incubate the cells with the dye according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfuse the cells with a physiological salt solution.
-
Stimulate the cells electrically to elicit calcium transients.
-
Record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
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Measure the amplitude and kinetics of the calcium transients before and after the application of JTV-519.
-
Visualizations
Caption: JTV-519's dual effect on calcium signaling.
Caption: Workflow for assessing JTV-519's off-target effects.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JTV-519 in Failing Hearts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-dependent effects of JTV-519 (also known as K201) in failing hearts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTV-519 in failing hearts?
A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state within the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] In heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca2+ release from the SR. This Ca2+ leak can contribute to cardiac arrhythmias and impaired contractility.[2][3] JTV-519 is thought to enhance the binding of calstabin2 (also known as FKBP12.6) to RyR2, which stabilizes the channel and reduces the diastolic Ca2+ leak.[2][4]
Q2: What is the role of calstabin2 (FKBP12.6) in the therapeutic effect of JTV-519?
A2: The role of calstabin2 in the action of JTV-519 is a key area of investigation. Some studies suggest that JTV-519's beneficial effects are dependent on its ability to restore the binding of calstabin2 to PKA-hyperphosphorylated RyR2, thereby stabilizing the channel.[2][3] However, other research indicates that JTV-519 can suppress spontaneous Ca2+ release from the SR irrespective of its association with FKBP12.6.[5] This suggests that JTV-519 may also have direct effects on the RyR2 channel.
Q3: Are there known off-target effects of JTV-519?
A3: Yes, JTV-519 is known to be a multi-channel blocker.[6][7] It can affect other ion channels in cardiomyocytes, including L-type Ca2+ channels (ICa), the inward rectifying K+ current (IK1), and the rapidly activating component of the delayed rectified K+ current (IKr).[6] At higher concentrations, it can also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which would reduce SR Ca2+ uptake.[8] These off-target effects can contribute to its overall pharmacological profile and may be dose-dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No improvement in cardiac function at low doses (e.g., 0.3 µM). | The concentration may be insufficient to achieve a therapeutic effect in your specific experimental model of heart failure.[1] | Increase the concentration of JTV-519 in a stepwise manner (e.g., to 1 µM) and re-evaluate the functional parameters. |
| A decline in cardiac function is observed at higher doses (e.g., 1 µM or greater). | Off-target effects, such as inhibition of L-type Ca2+ channels or SERCA, may become prominent at higher concentrations, leading to negative inotropic effects.[1][8] | Perform a dose-response curve to identify the optimal therapeutic window for your model. Consider measuring specific ion channel currents to assess off-target engagement. |
| Variability in the effect of JTV-519 between different heart failure models. | The underlying pathophysiology of the heart failure model (e.g., ischemia-reperfusion vs. pacing-induced) can influence the response to JTV-519. The status of RyR2 phosphorylation and calstabin2 binding may differ. | Characterize the molecular phenotype of your heart failure model, including RyR2 phosphorylation status and calstabin2 levels. This will help in interpreting the results. |
| JTV-519 does not prevent arrhythmias in your model. | The arrhythmias in your model may not be primarily driven by RyR2-mediated Ca2+ leak. Alternatively, the dose of JTV-519 may be suboptimal. | Confirm the presence of diastolic Ca2+ sparks or waves in your model to verify that RyR2 leak is a contributing factor. Optimize the JTV-519 concentration. |
Data Presentation
Table 1: Dose-Dependent Effects of JTV-519 on Cardiac Function and Ca2+ Handling
| Parameter | JTV-519 Concentration | Observed Effect | Animal Model | Reference |
| Left Ventricular Ejection Fraction | Not specified | Increased from 31.1% to 45.8% | Mouse (Myocardial Infarction) | [2] |
| Diastolic Ca2+ Leak | 1 µM | Significantly reduced | Mouse Cardiomyocytes | [9] |
| SR Ca2+ Load | 1 µM | Decreased | Mouse Cardiomyocytes | [9] |
| Ca2+ Transient Amplitude | 0.3 - 3.0 µM | Dose-dependent decrease | Rat Cardiomyocytes | [10] |
| L-type Ca2+ Current (ICa) Inhibition | 0.3 µM | 6.2% (non-significant) | Rat Ventricular Myocytes | [11] |
| L-type Ca2+ Current (ICa) Inhibition | 1.0 µM | 22.0% (significant) | Rat Ventricular Myocytes | [11] |
| L-type Ca2+ Current (ICa) Inhibition | 3.0 µM | 59.6% (significant) | Rat Ventricular Myocytes | [11] |
| SERCA Inhibition (IC50) | ~9-19 µM (Ca2+ dependent) | Potent block at resting Ca2+ | Cardiac Microsomes | [8] |
Experimental Protocols
Protocol 1: Assessment of SR Ca2+ Leak in Isolated Cardiomyocytes
-
Cell Isolation: Isolate ventricular myocytes from the failing heart model and a control group.
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Dye Loading: Load the isolated myocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
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JTV-519 Incubation: Pre-incubate a subset of cells with the desired concentration of JTV-519 (e.g., 1 µM) or vehicle control for at least 2 hours.[12]
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Induction of Ca2+ Overload (Optional): To promote SR Ca2+ leak, cells can be treated with ouabain.[9]
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Confocal Microscopy: Use a laser-scanning confocal microscope to visualize and quantify spontaneous diastolic Ca2+ release events (Ca2+ sparks and waves).
-
Data Analysis: Quantify the frequency and amplitude of Ca2+ sparks and the incidence of Ca2+ waves in the different treatment groups.
Protocol 2: Immunoprecipitation of RyR2 and Assessment of Calstabin2 Binding
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Tissue Homogenization: Homogenize ventricular tissue samples from treated and untreated failing hearts in a suitable lysis buffer.
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Immunoprecipitation: Incubate the protein lysates with an anti-RyR2 antibody to immunoprecipitate the RyR2 channel complex.
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Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
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Antibody Probing: Probe the membrane with primary antibodies against RyR2, calstabin2, and phospho-RyR2 (e.g., at Ser-2808) to assess the levels of each protein in the complex.
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Densitometry: Quantify the band intensities to determine the relative amount of calstabin2 bound to RyR2 and the phosphorylation status of RyR2.
Mandatory Visualizations
Caption: Signaling pathway of JTV-519 in failing hearts.
Caption: General experimental workflow for studying JTV-519.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 4. ahajournals.org [ahajournals.org]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Technical Support Center: JTV-519 Hemifumarate and Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on using JTV-519 hemifumarate in long-term cell culture experiments. The information addresses potential issues related to cytotoxicity and provides troubleshooting strategies and frequently asked questions.
Troubleshooting Guides
Long-term exposure to this compound can present challenges in maintaining cell health and obtaining reliable data. The following sections provide guidance on identifying and addressing common issues.
Unexpected Cytotoxicity or Reduced Cell Viability
Possible Cause 1: Off-Target Effects
JTV-519 not only stabilizes the ryanodine receptor 2 (RyR2) but can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[1] This inhibition can disrupt calcium homeostasis, leading to cellular stress and death over prolonged exposure.
Troubleshooting Steps:
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Dose-Response and Time-Course Experiments: Conduct thorough dose-response studies to determine the optimal concentration of JTV-519 for your cell line that achieves the desired pharmacological effect with minimal cytotoxicity. Include a time-course analysis to understand the onset and progression of any cytotoxic effects.
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Monitor Calcium Levels: Utilize calcium-sensitive fluorescent probes to monitor intracellular calcium concentrations over the course of the experiment. A sustained elevation in cytosolic calcium may indicate SERCA inhibition-induced stress.
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Positive Controls: Include a known SERCA inhibitor (e.g., thapsigargin) as a positive control to compare the cytotoxic profile with that of JTV-519.
Possible Cause 2: Compound Instability in Culture Medium
The stability of this compound in cell culture medium over extended periods can affect its effective concentration and potentially lead to the formation of cytotoxic degradation products.
Troubleshooting Steps:
-
Frequent Media Changes: For long-term experiments, replenish the culture medium with freshly prepared JTV-519 at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
-
Stability Assessment: If feasible, perform analytical chemistry techniques (e.g., HPLC) to assess the stability of JTV-519 in your specific culture medium under incubation conditions.
Variability in Assay Results
Possible Cause: Assay Interference
Components of viability assays can sometimes interact with the test compound, leading to inaccurate readings. For instance, compounds can interfere with the optical measurements of assays like MTT or the enzymatic activity in LDH assays.[2][3]
Troubleshooting Steps:
-
Cell-Free Controls: Run parallel experiments in cell-free wells containing only culture medium and JTV-519 at the concentrations being tested. This will help identify any direct interaction between the compound and the assay reagents.
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Use of Orthogonal Assays: Employ multiple viability assays that rely on different cellular mechanisms (e.g., metabolic activity, membrane integrity, and ATP content) to confirm results.[4][5]
Data Presentation: JTV-519 In Vitro Activity
While direct long-term cytotoxicity data for JTV-519 is limited in publicly available literature, the following table summarizes its known inhibitory concentrations on its off-target, SERCA, which can be a contributing factor to cytotoxicity.
| Target | Cell/Tissue Type | Parameter | Value | Reference |
| SERCA | Cardiac Muscle Microsomes | IC₅₀ | 9 µM (at 0.25 µM Ca²⁺) | [1] |
| SERCA | Cardiac Muscle Microsomes | IC₅₀ | 19 µM (at 2 µM Ca²⁺) | [1] |
| SERCA | Cardiac Muscle Microsomes | IC₅₀ | 130 µM (at 200 µM Ca²⁺) | [1] |
| SERCA | Skeletal Muscle SR | IC₅₀ | 5 µM (at 0.25 µM Ca²⁺) | [1] |
| SERCA | Skeletal Muscle SR | IC₅₀ | 13 µM (at 2 µM Ca²⁺) | [1] |
| SERCA | Skeletal Muscle SR | IC₅₀ | 104 µM (at 200 µM Ca²⁺) | [1] |
Note: The IC₅₀ values for SERCA inhibition are dependent on the calcium concentration.
Experimental Protocols
Long-Term Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the long-term effects of JTV-519 on cell viability.
Materials:
-
Cells of interest
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Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for long-term culture and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Long-Term Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 96 hours, or longer).
-
Media and Compound Replenishment: For experiments lasting longer than 48 hours, it is recommended to replace the culture medium with fresh medium containing the appropriate concentrations of JTV-519 every 48 hours.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity and is a useful orthogonal method to the MTT assay.
Materials:
-
Cells and culture reagents as above
-
LDH assay kit (commercially available)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: At each time point, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Lysis Control: Include a set of wells that are treated with a lysis buffer (provided in most kits) to determine the maximum LDH release.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Mandatory Visualizations
Caption: JTV-519's dual effect on RyR2 and SERCA.
Caption: Workflow for long-term cytotoxicity assessment.
Caption: Troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my long-term cytotoxicity experiments with JTV-519?
A1: Based on published in vitro studies, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.[6] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that balances the desired pharmacological effect with minimal cytotoxicity.
Q2: How often should I change the medium in my long-term culture with JTV-519?
A2: For experiments extending beyond 48 hours, it is advisable to replenish the culture medium with fresh JTV-519 every 24 to 48 hours. This helps to maintain a consistent concentration of the compound and ensures that nutrient depletion or waste product accumulation does not confound the results.
Q3: I am observing a decrease in cell proliferation even at non-toxic concentrations of JTV-519. Why could this be?
A3: JTV-519's primary effect is on intracellular calcium signaling.[7] Calcium is a critical second messenger in cell cycle progression. By stabilizing RyR2 and potentially inhibiting SERCA, JTV-519 can alter calcium dynamics in a way that may lead to cell cycle arrest or a reduction in the proliferation rate, even in the absence of overt cytotoxicity. Consider performing cell cycle analysis (e.g., by flow cytometry) to investigate this further.
Q4: Can the vehicle used to dissolve JTV-519 affect my long-term experiments?
A4: Yes. JTV-519 is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells, especially in long-term cultures. It is essential to keep the final concentration of DMSO in the culture medium as low as possible (typically below 0.1%) and to include a vehicle control (cells treated with the same concentration of DMSO as the JTV-519 treated cells) in all experiments.
Q5: Are there any specific cell lines that are more sensitive to JTV-519?
A5: Cells with a high reliance on precise calcium signaling for their function and survival, such as cardiomyocytes, neurons, and pancreatic beta cells, may be more sensitive to the effects of JTV-519.[8] The expression levels of RyR2 and SERCA in a given cell line will also influence its sensitivity. It is always recommended to empirically determine the cytotoxic profile of JTV-519 in your cell line of interest.
References
- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV-519 - Wikipedia [en.wikipedia.org]
- 8. Increased RyR2 activity is exacerbated by calcium leak-induced mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
JTV-519 hemifumarate experimental artifacts and how to avoid them
Welcome to the technical support center for JTV-519 hemifumarate (also known as K201). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519?
JTV-519 is a 1,4-benzothiazepine derivative primarily known for its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane.[1][2] It acts by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2 or by directly binding to the channel, which helps to keep it in a closed state during diastole.[1][3] This stabilization reduces aberrant Ca2+ leakage from the SR, which is a key factor in various cardiac pathologies like arrhythmias and heart failure.[1][4]
Q2: Are there any known off-target effects of JTV-519?
Yes, JTV-519 is a multi-channel blocker and can interact with several cellular targets besides RyR2.[4][5] Notably, it has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6][7] Additionally, due to its structural similarity to diltiazem, it can affect other ion channels, including L-type Ca2+ channels, and various potassium and sodium channels (IKr, IKAch, IK1, INA).[1][8] Researchers should be aware of these potential off-target effects, which could influence experimental outcomes.
Q3: Is the effect of JTV-519 dependent on the presence of calstabin-2 (FKBP12.6)?
The role of calstabin-2 in the action of JTV-519 is a subject of some debate in the scientific literature.[1][9] Several studies suggest that JTV-519's therapeutic benefit is mediated by enhancing the binding of calstabin-2 to RyR2, particularly in disease states where this interaction is weakened.[3][10][11] However, other research indicates that JTV-519 can suppress spontaneous Ca2+ release from RyR2 even in the absence of calstabin-2, suggesting a direct effect on the RyR2 channel complex.[9] The experimental context, including the specific model and disease state, may influence the observed dependency on calstabin-2.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of JTV-519 on Ca2+ Leak
Possible Cause 1: Suboptimal Drug Concentration
JTV-519 exhibits a dose-dependent response, and its effective concentration can vary significantly between different experimental models.[1] Some studies have reported a narrow therapeutic window, with no improvement at lower concentrations and a decline in response at higher concentrations.[1]
Solution:
-
Perform a Dose-Response Curve: It is crucial to determine the optimal concentration of JTV-519 for your specific experimental system. A typical starting point for in vitro studies is in the range of 0.1 to 10 µM.
-
Consult Literature for Similar Models: Review published studies that use a similar experimental model (e.g., specific cell line, animal model) to guide your initial concentration selection.
Quantitative Data on JTV-519 Concentrations and Effects
| Experimental Model | JTV-519 Concentration | Observed Effect | Reference |
| WT and calstabin-2-/- mice with MI | 0.5 mg/kg/hr (in vivo) | Increased ejection fraction in WT mice | [3] |
| Failing canine heart SR vesicles | 0.3 µmol/L | Inhibited spontaneous Ca2+ leak | [2] |
| Murine cardiomyocytes | 1 µmol/L | Reduced ouabain-induced SR Ca2+ leak | [4] |
| Hypoxic HL-1 cardiomyocytes | 1 µM | Reduced SR Ca2+ leakage by 35% | [12] |
| Calstabin-2+/- cardiomyocytes | 1 µM | Prevented calstabin-2 release from RyR2 | [10] |
Possible Cause 2: Off-Target Effects Masking the Primary Effect
JTV-519's inhibition of SERCA can lead to a reduction in SR Ca2+ load, which in turn could diminish the observable Ca2+ leak.[4][7] This is particularly relevant at higher concentrations of JTV-519 and under conditions of low cytosolic Ca2+.
Solution:
-
Monitor SR Ca2+ Load: Independently measure the SR Ca2+ content (e.g., using caffeine-induced Ca2+ transients) to distinguish between a direct effect on RyR2 and an indirect effect via SERCA inhibition.
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Use Appropriate Controls: Compare the effects of JTV-519 with more specific SERCA inhibitors (e.g., thapsigargin) or RyR2 stabilizers to dissect the individual contributions.
Experimental Workflow for Assessing JTV-519 Effects on Ca2+ Handling
Caption: Workflow for assessing JTV-519's effects on cellular Ca2+ handling.
Issue 2: Variability in Results Across Different Studies or Labs
Possible Cause 1: Species-Specific Effects
The effects of JTV-519 can differ between species.[5] Extrapolating results from a rodent model directly to human physiology, for example, may not be appropriate without further validation.
Solution:
-
Acknowledge Species Differences: Be cautious when comparing your results to studies conducted in different species.
-
Use Human-Relevant Models: Whenever possible, use human-derived cells (e.g., iPSC-cardiomyocytes) or tissues to increase the translational relevance of your findings.
Possible Cause 2: Dependence on Intracellular Ca2+ Concentration
The inhibitory effect of JTV-519 on SERCA is Ca2+-dependent, with greater inhibition at lower Ca2+ concentrations.[7] This means that the experimental buffer composition and the physiological state of the cells can significantly impact the drug's effect.
Solution:
-
Standardize and Report Ca2+ Concentrations: Maintain and report the precise Ca2+ concentrations in your experimental buffers.
-
Consider the Pathophysiological Context: The baseline intracellular Ca2+ levels can be altered in disease models. This should be taken into account when interpreting the effects of JTV-519.
JTV-519 IC50 for SERCA Inhibition at Different Ca2+ Concentrations
| Tissue Source | [Ca2+] | IC50 (µM) | Reference |
| Cardiac Muscle | 200 µM | 130 | [7] |
| Cardiac Muscle | 2 µM | 19 | [7] |
| Cardiac Muscle | 0.25 µM | 9 | [7] |
| Skeletal Muscle | 200 µM | 104 | [7] |
| Skeletal Muscle | 2 µM | 13 | [7] |
| Skeletal Muscle | 0.25 µM | 5 | [7] |
Issue 3: Unexpected Electrophysiological Effects
Possible Cause: Multi-Channel Blocking Activity
JTV-519 can block various cardiac ion channels, which can lead to changes in the action potential duration and other electrophysiological parameters.[8] These effects may be independent of its action on RyR2.
Solution:
-
Comprehensive Electrophysiological Assessment: When studying the effects of JTV-519 on cellular electrophysiology, it is important to assess its impact on multiple ion currents, not just those related to Ca2+ handling.
-
Use Specific Channel Blockers as Controls: To isolate the effects of JTV-519 on RyR2, compare its effects to those of more specific blockers of the other affected ion channels.
Caption: Troubleshooting flowchart for unexpected JTV-519 experimental outcomes.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Why is JTV-519 showing pro-arrhythmic effects in some models?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JTV-519.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519?
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that primarily acts as a stabilizer of the cardiac ryanodine receptor (RyR2).[1][2] It enhances the binding of calstabin-2 (FKBP12.6) to RyR2, which stabilizes the closed state of the channel.[1] This action reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), which is a key factor in the pathophysiology of certain cardiac arrhythmias and heart failure.[1][3]
Q2: In which experimental models is JTV-519 expected to be anti-arrhythmic?
JTV-519 has demonstrated anti-arrhythmic properties in models of catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure, and store overload-induced calcium release.[1][3] Its ability to prevent spontaneous diastolic calcium release makes it a valuable tool for studying and potentially treating arrhythmias driven by SR calcium instability.[4]
Q3: Why am I observing pro-arrhythmic effects with JTV-519 in my experiments?
While JTV-519 is primarily known for its anti-arrhythmic properties, it can exhibit pro-arrhythmic effects in some models due to its complex pharmacology. The primary reasons for this include:
-
Dose-Dependent Effects: The beneficial effects of JTV-519 are dose-dependent. While lower concentrations (e.g., <1 µM) are typically therapeutic, higher concentrations may lead to adverse effects. One study noted a decline in response at 1 μM in failing hearts.[1]
-
Off-Target Ion Channel Blockade: JTV-519 is a multi-channel blocker, affecting various cardiac ion channels in a species-specific manner.[2][5] It has been shown to inhibit the rapid delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), and the late sodium current (late INa). Blockade of these currents can lead to a prolongation of the action potential duration (APD) and the QT interval, which are known risk factors for arrhythmias like Torsades de Pointes (TdP).[2]
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Effects on SERCA: JTV-519 can also act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6][7] Inhibition of SERCA can impair calcium reuptake into the SR, potentially leading to elevated diastolic calcium levels and contributing to arrhythmogenesis under certain conditions.
Troubleshooting Guide
Issue: Unexpected pro-arrhythmic events (e.g., early afterdepolarizations, ventricular tachycardia) are observed after JTV-519 application.
Possible Cause 1: JTV-519 concentration is too high.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for the preparation of your JTV-519 stock and working solutions.
-
Dose-Response Curve: Perform a dose-response experiment using a range of JTV-519 concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) to determine the optimal therapeutic window in your specific model.
-
Consult Literature: Review published studies that use a similar experimental model to ensure your chosen concentration is in line with established effective and non-toxic doses.
-
Possible Cause 2: Off-target effects on other ion channels are prominent in your model.
-
Troubleshooting Steps:
-
Electrophysiological Recordings: If possible, perform patch-clamp experiments to measure the effects of JTV-519 on key cardiac ion currents (e.g., IKr, IKs, ICa,L, INa) in your specific cell type or tissue preparation.
-
Action Potential Duration (APD) Measurement: Measure the APD at 50% and 90% repolarization (APD50 and APD90) before and after JTV-519 application. Significant prolongation of the APD may indicate a pro-arrhythmic risk.
-
Consider Species Differences: Be aware that the off-target effects of JTV-519 can vary between species.[2] Results obtained in one animal model may not be directly translatable to another.
-
Possible Cause 3: The underlying pathology of your experimental model influences the drug's effect.
-
Troubleshooting Steps:
-
Baseline Calcium Handling: Characterize the baseline calcium handling properties of your model. Models with pre-existing calcium overload or SERCA dysfunction may be more susceptible to the pro-arrhythmic effects of JTV-519 due to its SERCA-inhibitory properties.[7]
-
Assess RyR2 State: Determine the baseline phosphorylation and calstabin-2 binding status of RyR2 in your model. The efficacy of JTV-519 is dependent on its ability to stabilize the RyR2 complex.
-
Quantitative Data Summary
Table 1: Effects of JTV-519 on Cardiac Ion Channels
| Ion Channel | Species | Concentration | Effect | Reference |
| IKr (hERG) | Guinea Pig | 1 - 10 µM | Inhibition | [2] |
| IK1 | Guinea Pig | 1 - 10 µM | Inhibition | [2] |
| Late INa | Guinea Pig | 1 - 10 µM | Inhibition | Not explicitly in provided search |
| ICa,L | Rat, Guinea Pig | >1 µM | Inhibition | [2] |
Table 2: Effects of JTV-519 on Electrophysiological Parameters
| Parameter | Species | Concentration | Effect | Reference |
| Action Potential Duration | Guinea Pig | 1 - 10 µM | Prolongation | [2] |
| QT Interval | Rabbit | 0.1 - 1 µM | Prolongation | [8] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Analysis
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Pipette Solution (for IKr): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with KOH.
-
External Solution (for IKr): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Voltage Protocol (for IKr): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -40 mV for 4 seconds to elicit tail currents.
-
Data Acquisition: Record currents before and after perfusion with JTV-519 at various concentrations. Analyze the reduction in tail current amplitude to quantify IKr block.
Protocol 2: Confocal Calcium Imaging for SR Calcium Leak Assessment
-
Cell Loading: Incubate isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30 minutes at room temperature.
-
Perfusion: Place cells in a perfusion chamber on an inverted confocal microscope and perfuse with Tyrode's solution.
-
Image Acquisition: Perform line scans along the longitudinal axis of the myocyte to record calcium transients and spontaneous calcium sparks.
-
Data Analysis: Quantify calcium spark frequency, amplitude, and duration before and after the application of JTV-519 to assess its effect on diastolic SR calcium leak.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential pro-arrhythmic mechanisms of high-concentration JTV-519.
Caption: Troubleshooting workflow for unexpected pro-arrhythmic effects of JTV-519.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 Japan Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of JTV-519 compared to other RyR2 stabilizing compounds like S36
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine receptor 2 (RyR2) has emerged as a critical therapeutic target for a range of cardiovascular diseases characterized by aberrant calcium (Ca2+) handling, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). Dysfunctional RyR2 channels lead to diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), which can trigger fatal arrhythmias. Consequently, the development of RyR2 stabilizing compounds is an area of intense research. This guide provides a detailed comparison of two prominent RyR2 stabilizing compounds, JTV-519 and S36, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: Stabilizing the Closed State
Both JTV-519 and S36 exert their therapeutic effects by stabilizing the closed state of the RyR2 channel, thereby reducing the pathological diastolic Ca2+ leak.
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative.[1] Its mechanism of action involves binding to the RyR2 channel complex to prevent spontaneous channel opening during diastole.[1] The precise role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 is a subject of ongoing investigation. Some studies suggest that JTV-519 increases the affinity of calstabin2 for RyR2, thereby enhancing its stabilizing effect.[2] However, other research indicates that JTV-519 can directly stabilize the RyR2 channel, independent of its interaction with calstabin2.[3]
S36 is a member of a class of compounds known as "Rycals," which are specifically designed as RyR2 stabilizers.[4][5] Like JTV-519, S36 functions by promoting the closed conformation of the RyR2 channel.[5] This action helps to prevent the inappropriate release of Ca2+ from the SR during the resting phase of the cardiac cycle.[4][5]
References
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: JTV-519 and ARM210 in Preclinical Heart Failure Models
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome often characterized by impaired cardiac contractility and an increased risk of life-threatening arrhythmias. A key pathological mechanism contributing to these dysfunctions is a diastolic leak of calcium (Ca2+) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2). This Ca2+ leak depletes SR stores, weakening systolic contraction, and elevates diastolic Ca2+ levels, which can trigger arrhythmias. Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy.
This guide provides a head-to-head comparison of two prominent RyR2-stabilizing compounds, JTV-519 (also known as K201) and ARM210 (also known as S48168), based on available preclinical data in heart failure models. While both agents target the same underlying pathology, the extent of published evidence in heart failure models differs significantly. JTV-519 has been extensively studied in various preclinical HF settings, whereas ARM210, a newer clinical-stage compound, has more published data in the context of genetic myopathies and arrhythmias, with limited specific data in common HF models.
Mechanism of Action: Stabilizing the Ryanodine Receptor
Both JTV-519 and ARM210 are 1,4-benzothiazepine derivatives designed to reduce pathological Ca2+ leak by stabilizing the RyR2 channel. In heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6).[1] This dissociation increases the channel's open probability during diastole, causing the detrimental Ca2+ leak.[1]
JTV-519 and ARM210 act by increasing the affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[2][3] This action restores the integrity of the RyR2 macromolecular complex, stabilizes the channel in its closed state, and mitigates the diastolic Ca2+ leak.[2][4] ARM210 is part of a class of next-generation RyR stabilizers known as "Rycals," which are designed to act as allosteric modulators that preferentially bind to and repair leaky RyR channels.[5][6]
Figure 1: Mechanism of RyR2 stabilization by JTV-519 and ARM210 in heart failure.
JTV-519 (K201): Preclinical Efficacy in Heart Failure Models
JTV-519 has been evaluated in multiple animal models of heart failure, demonstrating beneficial effects on cardiac function and calcium handling.
Quantitative Data Summary
| Model | Key Parameter | Control/Placebo | JTV-519 Treated | Outcome | Citation |
| Mouse (Post-MI) | Ejection Fraction | 31.1 ± 3.1% | 45.8 ± 5.1% | Significant Improvement | [7] |
| Mouse (Post-MI) | RyR2 Open Probability (Diastole) | 0.48 ± 0.08 | 0.03 ± 0.02 | Significant Reduction | [7] |
| Dog (Pacing-Induced HF) | LV Systolic/Diastolic Function | Impaired | Largely Preserved | Prevention of Dysfunction | [8] |
| Dog (Pacing-Induced HF) | Spontaneous Ca2+ Leak from SR | Prominent | Inhibited | Reduction of Leak | [8] |
| Murine Cardiomyocytes (Ouabain-induced Ca2+ overload) | Ca2+ Spark Frequency | Increased | Significantly Decreased | Reduction of Leak | [9] |
| Human Ventricular Trabeculae (Ouabain-induced Ca2+ overload) | Diastolic Function | Impaired | Improved | Prevention of Dysfunction | [9] |
Experimental Protocols: Key Methodologies
1. Murine Myocardial Infarction (MI) Model
-
Animal Model: Wild-type and calstabin-2 knockout mice were used.[7]
-
Surgical Procedure: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.[7]
-
Drug Administration: Mice were randomized to receive either JTV-519 (0.5 mg/kg/h) or placebo via implantable osmotic pumps for 28 days post-MI.[3]
-
Functional Assessment: Cardiac function was assessed by echocardiography at 21 days post-MI to measure parameters like ejection fraction.[7]
-
Molecular Analysis: Sarcoplasmic reticulum vesicles were isolated from cardiac tissue to perform co-immunoprecipitation experiments assessing the amount of calstabin-2 bound to RyR2 and single-channel recordings to determine RyR2 open probability.[7]
2. Canine Pacing-Induced Heart Failure Model
-
Animal Model: Dogs were used to model tachycardia-induced heart failure.[8][10]
-
Procedure: Heart failure was induced by 4 weeks of rapid right ventricular pacing.[8]
-
Drug Administration: A subset of dogs received continuous intravenous infusion of JTV-519 (12 mg/kg per day) during the 4-week pacing period.[8]
-
Functional Assessment: Left ventricular (LV) systolic and diastolic functions were evaluated to assess the degree of heart failure.[8]
-
Biochemical Analysis: SR vesicles were isolated from LV muscle to measure Ca2+ uptake and leak.[8] The stoichiometry of FKBP12.6 (calstabin2) binding to RyR2 was also determined.[8]
ARM210 (S48168): A Novel Rycal in Development
ARM210 is a clinical-stage Rycal being developed for diseases caused by leaky RyR channels.[3][5] While its primary indications in clinical trials are for RYR1-related myopathies and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia syndrome involving RyR2 mutations, the underlying mechanism of repairing leaky RyR channels is highly relevant to heart failure.[1][5][6]
Preclinical and Clinical Evidence
Publicly available, peer-reviewed literature on the effects of ARM210 in established, non-genetic heart failure models (e.g., post-MI, pressure overload) is limited. However, company communications state that Rycals have shown beneficial effects on cardiac muscle in animal models of heart disease.[10]
-
Duchenne Muscular Dystrophy (DMD) Model: In the mdx mouse model of DMD, which exhibits a cardiac pathology, ARM210 was investigated. The study noted that leaky RyR2 is considered responsible for cardiac failure in these mice and predicted the potential usefulness of ARM210 in treating these cardiac symptoms.[9] However, the primary focus of the published study was on skeletal muscle function.[2][9]
-
Clinical Trials for Other Indications: ARM210 has completed a Phase 1b trial for RYR1-related myopathies, where it was found to be safe and well-tolerated, with preliminary signs of efficacy in reducing fatigue and improving muscle strength.[11][12][13] It is also in a Phase 2 trial for CPVT, which directly involves leaky RyR2 channels in the heart.[1][5][6]
The lack of specific published data in common HF models makes a direct quantitative comparison with JTV-519 challenging at this time.
Figure 2: Generalized workflow for preclinical testing of RyR2 stabilizers in HF models.
Comparative Summary and Conclusion
| Feature | JTV-519 (K201) | ARM210 (S48168) |
| Mechanism | RyR2 stabilizer, enhances calstabin2 binding | RyR2 stabilizer (Rycal), enhances calstabin2 binding, repairs leaky channels |
| Preclinical HF Data | Extensive, published data available | Limited published data in common HF models; effects inferred from mechanism and other disease models |
| HF Models Tested | Post-myocardial infarction (mouse), pacing-induced (dog), Ca2+ overload (murine, human cells) | Cardiac effects studied in the context of Duchenne Muscular Dystrophy (mdx mouse) |
| Key HF Outcomes | Improved ejection fraction, preserved LV function, reduced diastolic Ca2+ leak | Potential for cardiac benefit predicted but not quantitatively demonstrated in published HF studies |
| Development Status | Widely used as a preclinical research tool | Clinical-stage development (Phase 2 for CPVT, Phase 1b completed for RYR1-RM) |
ARM210 is a promising next-generation, clinical-stage Rycal with the same fundamental mechanism of action. While it has shown promise in treating other RyR-mediated diseases, there is currently a lack of published, peer-reviewed data specifically detailing its effects in common preclinical models of heart failure. As ARM210 progresses through clinical development, particularly for the cardiac channelopathy CPVT, further data on its potential application in the broader context of heart failure may become available. For researchers in the field, JTV-519 remains the benchmark compound for preclinical heart failure studies, while ARM210 represents a clinically advancing agent that warrants further investigation in this indication.
References
- 1. news-medical.net [news-medical.net]
- 2. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARMGO® Pharma Inc. Announces Clinical Trial of ARM210/S48168 for the Treatment of Ryanodine Receptor Type 1 Related Myopathies [prnewswire.com]
- 4. Surlorian - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ARMGO Pharma Publishes Positive Phase 1b Trial Results | Forbion [forbion.com]
- 6. kurmapartners.com [kurmapartners.com]
- 7. ANTXR1 blockade enhances cardiac function in preclinical models of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. duchenne-spain.org [duchenne-spain.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. The RYR-1 Foundation Celebrates Breakthrough Results from Phase 1b Clinical Trial - ryr1.org [ryr1.org]
- 13. Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV-519 Hemifumarate: A Novel Approach to Arrhythmia Management Compared to Traditional Anti-Arrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTV-519 hemifumarate, a novel anti-arrhythmic agent, with traditional anti-arrhythmic drugs. It delves into the distinct mechanisms of action, presents supporting experimental data in a comparative format, and offers detailed experimental protocols for key assays cited.
Executive Summary
Cardiac arrhythmias, characterized by irregular heart rhythms, pose a significant challenge in cardiovascular medicine. Traditional anti-arrhythmic drugs, classified by the Vaughan Williams system, primarily target voltage-gated ion channels (sodium, potassium, and calcium) to modulate the cardiac action potential. While effective in many cases, these agents can be limited by incomplete efficacy and the risk of pro-arrhythmia.
JTV-519 (also known as K201) represents a paradigm shift in anti-arrhythmic therapy. It is a 1,4-benzothiazepine derivative that acts as a ryanodine receptor 2 (RyR2) stabilizer.[1] Its primary mechanism involves reducing diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to the pathogenesis of certain arrhythmias, particularly those associated with calcium overload.[2][3] This unique mechanism of action suggests that JTV-519 may offer a safer and more effective alternative or adjunct to traditional therapies in specific patient populations.
Mechanism of Action: A Tale of Two Strategies
Traditional anti-arrhythmic drugs modulate cardiac excitability by directly interacting with ion channels on the cell surface. In contrast, JTV-519 targets the intracellular calcium handling machinery.
Traditional Anti-Arrhythmics (Vaughan Williams Classification):
-
Class I (Sodium Channel Blockers): These drugs, such as flecainide, slow the rate of depolarization of the cardiac action potential.[1][4]
-
Class II (Beta-Blockers): Propranolol is a classic example, which indirectly affects ion channels by blocking the effects of catecholamines on the heart.
-
Class III (Potassium Channel Blockers): Drugs like amiodarone prolong the action potential duration by inhibiting potassium efflux, thereby increasing the refractory period.[5][6][7]
-
Class IV (Calcium Channel Blockers): Verapamil and diltiazem block L-type calcium channels, reducing the plateau phase of the action potential and slowing conduction.
This compound:
JTV-519's primary target is the RyR2 channel on the sarcoplasmic reticulum. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to spontaneous calcium release during diastole. This diastolic Ca2+ leak can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias.[3][8]
JTV-519 stabilizes the closed state of the RyR2 channel, effectively "patching" the leak.[1] The precise mechanism is still under investigation, with some studies suggesting it enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate a direct effect on the RyR2 complex itself.[8][9][10][11] By reducing diastolic Ca2+ release, JTV-519 prevents the arrhythmogenic triggers at their source.
Comparative Performance: Experimental Data
The following tables summarize quantitative data from various experimental models, comparing the effects of JTV-519 with traditional anti-arrhythmic drugs.
Table 1: Effect on Sarcoplasmic Reticulum Ca2+ Leak
| Drug | Model | Concentration | Effect on Ca2+ Spark Frequency | Citation(s) |
| JTV-519 | Ouabain-induced Ca2+ overload in murine cardiomyocytes | 1 µmol/L | Significantly decreased | [3] |
| Flecainide | Calsequestrin-deficient (CASQ2-/-) murine cardiomyocytes (CPVT model) | 6 µM | Significantly increased | [12] |
| Tetracaine | Calsequestrin-deficient (CASQ2-/-) murine cardiomyocytes (CPVT model) | 50 µM | Decreased | [12] |
Table 2: Electrophysiological Effects
| Drug | Parameter | Model | Concentration | Effect | Citation(s) |
| JTV-519 | Action Potential Duration | Guinea Pig Ventricular Myocytes | 1 µM | Decreased | |
| Amiodarone | Action Potential Duration (Chronic) | Rabbit Ventricular Myocytes | N/A | Prolonged | [13] |
| Flecainide | Effective Refractory Period (Atrial) | Canine Model of Atrial Fibrillation | Dose-dependent | Increased | [2] |
| JTV-519 | Effective Refractory Period | Calstabin-2+/- Mice | 0.5 mg/kg/hr | No significant change | [9] |
Table 3: Efficacy in Arrhythmia Models
| Drug | Arrhythmia Model | Species | Efficacy | Citation(s) |
| JTV-519 | Exercise-induced ventricular tachycardia | Calstabin-2+/- Mice | Significantly fewer arrhythmias | [14] |
| Flecainide | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | Human (clinical) | Effective in preventing life-threatening arrhythmias | [15] |
| Amiodarone | Life-threatening ventricular tachyarrhythmias | Human (clinical) | Promising drug | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak (Ca2+ Sparks)
Objective: To quantify the spontaneous diastolic Ca2+ release from the SR.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from the animal model of interest (e.g., mouse, rat) by enzymatic digestion.
-
Fluorescent Dye Loading: Incubate the isolated myocytes with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM, to allow for visualization of intracellular Ca2+ dynamics.
-
Confocal Microscopy: Place the dye-loaded cells on the stage of a laser-scanning confocal microscope equipped for line-scan imaging.
-
Induction of Ca2+ Overload (if applicable): To study the effects of drugs under pathological conditions, cells can be perfused with a solution containing an agent like ouabain to induce SR Ca2+ overload and increase the frequency of Ca2+ sparks.[3]
-
Drug Application: Perfuse the cells with a control solution followed by a solution containing the test compound (e.g., JTV-519, flecainide) at the desired concentration.
-
Image Acquisition: Acquire line-scan images along the longitudinal axis of the myocyte to capture the spatiotemporal characteristics of Ca2+ sparks.
-
Data Analysis: Use specialized software to detect and analyze the frequency, amplitude, duration, and size of the Ca2+ sparks. A reduction in spark frequency is indicative of RyR2 stabilization.
In Vivo Electrophysiological Evaluation of Anti-Arrhythmic Drugs
Objective: To assess the effect of a drug on cardiac electrical properties and arrhythmia inducibility in a living animal.
Methodology:
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) and perform a surgical procedure to expose the heart.
-
Electrode Placement: Insert a multi-electrode catheter into the right ventricle via the jugular vein for programmed electrical stimulation (PES) and recording of intracardiac electrograms.
-
Baseline Measurements: Record baseline electrophysiological parameters, including sinus cycle length, atrioventricular (AV) conduction, and ventricular effective refractory period (VERP).
-
Arrhythmia Induction Protocol: Deliver a series of programmed electrical stimuli to the ventricle to attempt to induce arrhythmias, such as ventricular tachycardia (VT).
-
Drug Administration: Administer the test compound (e.g., JTV-519) or placebo via intravenous infusion.
-
Post-Drug Measurements: Repeat the electrophysiological measurements and arrhythmia induction protocol after a sufficient time for the drug to take effect.
-
Data Analysis: Compare the pre- and post-drug parameters to determine the drug's effect on cardiac conduction, refractoriness, and susceptibility to arrhythmias. A decrease in the inducibility of arrhythmias indicates a positive anti-arrhythmic effect.
Conclusion
This compound presents a promising alternative to traditional anti-arrhythmic drugs due to its novel mechanism of action targeting the underlying pathophysiology of Ca2+-driven arrhythmias. By stabilizing RyR2 and reducing diastolic Ca2+ leak, JTV-519 addresses a fundamental cause of arrhythmogenesis that is not directly targeted by conventional ion channel blockers.
The experimental data, while still predominantly from preclinical models, suggests that JTV-519 is effective in suppressing arrhythmias in conditions of SR Ca2+ overload. Its distinct electrophysiological profile, with minimal effects on the action potential duration compared to Class III agents, may translate to a lower risk of pro-arrhythmia.
Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of JTV-519 in various patient populations with arrhythmias. For researchers and drug development professionals, the unique mechanism of RyR2 stabilization opens up new avenues for the development of more targeted and effective anti-arrhythmic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ahajournals.org [ahajournals.org]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flecainide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
JTV-519: A Cross-Study Efficacy Comparison in Preclinical Animal Models of Cardiovascular Disease
FOR IMMEDIATE RELEASE
This publication provides a comprehensive comparison of the efficacy of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, across various animal models of cardiovascular disease. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of JTV-519 as a cardioprotective agent. The data presented herein is compiled from multiple preclinical studies and aims to provide an objective overview of its performance, supported by experimental data.
Executive Summary
JTV-519 has demonstrated significant efficacy in ameliorating cardiac dysfunction in animal models of heart failure, arrhythmia, and ischemia-reperfusion injury. Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. By enhancing the binding of calstabin-2 to RyR2, JTV-519 effectively reduces diastolic calcium leak from the sarcoplasmic reticulum, thereby preventing triggered arrhythmias and improving cardiac contractility.
Data Presentation: Efficacy of JTV-519 in Various Animal Models
The following table summarizes the quantitative outcomes of JTV-519 treatment in different preclinical models of cardiovascular disease.
| Disease Model | Animal Model | JTV-519 Dosage/Concentration | Key Efficacy Endpoints | Results | Citation |
| Heart Failure | Tachycardia-Induced (Dog) | 0.5 mg/kg/day (continuous infusion) | Left Ventricular (LV) Systolic & Diastolic Function, LV Remodeling | Preserved LV function and prevention of LV remodeling. | [1][2] |
| Ischemia-Induced (Mouse) | 0.5 mg/kg/hr (osmotic pump) | Ejection Fraction (EF) | Increased EF to 45.8% vs. 31.1% in placebo.[3] | [3] | |
| Arrhythmia | Atrial Fibrillation (Dog) | 0.03 mg/kg/min (continuous infusion) | Number of Sustained AF Episodes, Effective Refractory Period (ERP) | Significantly decreased sustained AF episodes; Significantly prolonged ERP.[4] | [4] |
| Ouabain-Induced (Mouse) | 1 µmol/L (in vitro) | Ca2+ Spark Frequency | Significantly attenuated the increase in Ca2+ spark frequency.[5] | [5] | |
| Ischemia-Reperfusion Injury | Isolated Heart (Rat) | 0.3 - 3.0 µM | % Recovery of LV Developed Pressure | Improved recovery of LV developed pressure in a concentration-dependent manner.[6] | [6] |
| Isolated Heart (Rabbit) | 1 µM | Myocardial ATP levels, Intracellular pH (pHi) | Significantly improved post-ischemic ATP and pHi levels.[7] | [7] |
Signaling Pathway of JTV-519
JTV-519's cardioprotective effects are primarily mediated through its interaction with the RyR2 macromolecular complex in cardiomyocytes. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of JTV-519 in cardiomyocytes.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for inducing the animal models discussed in this guide.
Tachycardia-Induced Heart Failure in Dogs
Caption: Workflow for tachycardia-induced heart failure model in dogs.
Ischemia-Induced Myocardial Infarction in Mice
References
- 1. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel cardioprotective agent, JTV-519, on metabolism, contraction and relaxation in the ischemia-reperfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling JTV-519 hemifumarate
This document provides crucial safety and logistical information for the handling and disposal of JTV-519 hemifumarate (also known as K201 hemifumarate), a research compound with antiarrhythmic and cardioprotective properties.[1][2][3] It is intended for researchers, scientists, and drug development professionals.
Compound Information and Hazard Assessment
Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₂N₂O₂S·C₄H₄O₄ | |
| Molecular Weight | 540.67 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C (as solid) | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound.[5] The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) | Rationale |
| Handling Solid Powder (Weighing, Aliquoting) | Respiratory Protection: NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.[6][7] Eye Protection: Chemical safety goggles.[6][8][9] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6][8] Body Protection: Lab coat, long pants, and closed-toe shoes.[5] | To prevent inhalation of fine particles, eye contact, and skin exposure. |
| Handling Stock Solutions (Diluting, Pipetting) | Eye Protection: Chemical safety goggles or safety glasses with side shields.[6][9] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8] Body Protection: Lab coat and closed-toe shoes. | To protect against splashes and direct skin contact with the dissolved compound. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation of Stock Solutions
A generalized protocol for preparing a stock solution of this compound is as follows:
-
Work Area Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
PPE: Don the appropriate PPE as outlined in the table above for handling solid powder.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Minimize the creation of dust.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., up to 100 mM). Vortex briefly until fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2]
3.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]
-
Solid Waste: Collect any unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Solvent-Based Solutions: Unused stock solutions in DMSO should be collected in a designated, labeled container for non-halogenated organic solvent waste.[11] Do not mix with aqueous waste.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Due to its fumarate salt form, the pH of the waste should be considered. If necessary, neutralize acidic or basic aqueous waste before collection, being mindful of any potential reactions.[12]
-
-
Spill Management: In case of a spill, assess the situation. If it is safe to do so, use a spill kit to contain and absorb the material.[11] Dispose of the cleanup materials as hazardous waste.
The following diagram outlines a logical approach to handling a chemical spill.
Caption: Decision workflow for handling a chemical spill.
Mechanism of Action: Signaling Pathway
JTV-519 acts by stabilizing the ryanodine receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[4] In pathological conditions like heart failure, RyR2 can become unstable, leading to a diastolic Ca²⁺ leak from the SR, which can trigger arrhythmias.[4][13] JTV-519 is thought to enhance the binding of calstabin2 (also known as FKBP12.6) to RyR2, which stabilizes the channel in its closed state and prevents this harmful Ca²⁺ leak.[14][15]
The diagram below illustrates this proposed mechanism.
Caption: Mechanism of action of JTV-519 on the RyR2 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTV-519 - Wikipedia [en.wikipedia.org]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
